2-Iodo-5-methylbenzenesulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSTIHHKTXBTM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IO3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Iodo-5-methylbenzenesulfonate: A Technical Guide
Abstract This technical guide details the synthesis, isolation, and characterization of 2-Iodo-5-methylbenzenesulfonate (often referred to as Pre-IBS ). This compound serves as a critical precursor for in situ generation of hypervalent iodine catalysts used in oxidative transformations and as a key intermediate in the synthesis of pharmaceutical agents such as the ALK/FAK inhibitor CEP-37440. The protocol focuses on a regioselective Sandmeyer transformation starting from 2-amino-5-methylbenzenesulfonic acid, ensuring high purity and scalability.
Introduction & Strategic Significance
In the landscape of modern organic synthesis, 2-Iodo-5-methylbenzenesulfonate occupies a dual niche:
-
Catalysis: It is the stable precursor to 2-iodoxy-5-methylbenzenesulfonate (IBS), a highly active, non-explosive hypervalent iodine oxidant. IBS facilitates difficult oxidations (e.g., alcohols to carbonyls) under mild aqueous conditions, often outperforming IBX (2-iodoxybenzoic acid) due to superior solubility and reactivity profiles.
-
Medicinal Chemistry: The 2-iodo-benzenesulfonate scaffold acts as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a leaving group in nucleophilic aromatic substitutions, essential for constructing complex heterocycles in drug discovery.
Structural Analysis
The target molecule features a benzene core substituted with a sulfonate group at C1, an iodine atom at C2, and a methyl group at C5. The ortho relationship between the iodine and the sulfonate is crucial for the catalytic activity of its hypervalent derivatives, allowing for intramolecular coordination that stabilizes reactive intermediates.
Retrosynthetic Analysis
The most robust route to 2-iodo-5-methylbenzenesulfonate is via the Sandmeyer reaction . Direct iodination of m-toluenesulfonic acid is often plagued by poor regioselectivity, yielding mixtures of isomers. By contrast, starting from the commercially available 2-amino-5-methylbenzenesulfonic acid locks the regiochemistry early in the sequence.
Experimental Protocol
This protocol describes the synthesis of the Potassium salt (Potassium 2-iodo-5-methylbenzenesulfonate), which is the preferred form for storage and handling due to its non-hygroscopic nature compared to the free acid.
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. |
| 2-Amino-5-methylbenzenesulfonic acid | Substrate | 1.0 | 88-44-8 |
| Sodium Nitrite (NaNO₂) | Diazotization Agent | 1.1 | 7632-00-0 |
| Hydrochloric Acid (HCl, 37%) | Acid Medium | 2.5 | 7647-01-0 |
| Potassium Iodide (KI) | Iodine Source | 1.5 | 7681-11-0 |
| Potassium Chloride (KCl) | Salting Out Agent | - | 7447-40-7 |
| Urea | Quencher (Excess HNO₂) | cat. | 57-13-6 |
Step-by-Step Methodology
Step 1: Diazotization [1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Dissolution: Charge the flask with 2-amino-5-methylbenzenesulfonic acid (18.7 g, 100 mmol) and water (100 mL).
-
Acidification: Cool the suspension to 0–5 °C using an ice/salt bath. Slowly add conc. HCl (25 mL) while stirring. The amine may partially precipitate as the hydrochloride salt; this is normal.
-
Diazotization: Prepare a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C .
-
Reaction: Stir the mixture at 0–5 °C for 30–45 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.
-
Quench: Test for excess nitrous acid using starch-iodide paper (turns blue instantly). If positive, add small amounts of urea until the paper no longer changes color.
Step 2: Sandmeyer Iodination
-
Preparation: In a separate beaker, dissolve KI (24.9 g, 150 mmol) in water (50 mL).
-
Addition: Slowly add the cold diazonium solution to the KI solution (or vice versa, depending on scale—adding diazo to iodide is generally safer to prevent side reactions) with vigorous stirring. Caution: Significant nitrogen gas evolution will occur.
-
Completion: Allow the mixture to warm to room temperature naturally. Once gas evolution ceases, heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
Workup: Cool the dark solution to room temperature. Add solid sodium bisulfite (approx. 1–2 g) to quench any free iodine (solution turns from dark brown to orange/yellow).
Step 3: Isolation of the Potassium Salt
-
Salting Out: Heat the solution to near boiling and add KCl (approx. 20 g) to saturate the solution with potassium ions.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. The product, Potassium 2-iodo-5-methylbenzenesulfonate , will crystallize as off-white to beige plates.
-
Filtration: Filter the solid under vacuum. Wash the cake with a small amount of ice-cold saturated KCl solution, followed by a small amount of ice-cold ethanol to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Reaction Workflow Diagram
Characterization & Quality Control
To validate the synthesis, the following analytical parameters should be met.
Expected Data
-
Appearance: White to beige crystalline powder.
-
Melting Point: > 280 °C (decomposes).[2]
-
1H NMR (400 MHz, DMSO-d6):
-
δ 7.85 (d, J = 8.0 Hz, 1H, H-3, ortho to I)
-
δ 7.60 (s, 1H, H-6, ortho to SO3)
-
δ 6.95 (d, J = 8.0 Hz, 1H, H-4)
-
δ 2.30 (s, 3H, Ar-CH3)
-
Note: Shifts may vary slightly depending on concentration and pH.
-
-
Mass Spectrometry (ESI-): m/z = 296.9 [M - K]⁻ (Corresponds to the sulfonate anion C₇H₆IO₃S⁻).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete diazotization or diazo decomposition before KI addition. | Ensure Temp < 5°C during Step 1. Add KI immediately after diazo formation. |
| Dark Product | Residual Iodine (I₂). | Wash final crystals with dilute sodium thiosulfate or bisulfite solution. |
| Product is Hygroscopic | Formation of Acid or Na salt (less crystalline). | Recrystallize from water containing excess KCl to ensure conversion to K-salt. |
Safety & Handling
-
Diazonium Salts: Although sulfonate-stabilized diazonium salts are generally more stable than non-substituted ones, they should never be allowed to dry out completely before reaction. Always keep them in solution.
-
Iodine Toxicity: The reaction generates trace amounts of volatile iodine. Conduct all operations in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste contains iodine and heavy metals (if copper catalysis is used, though this protocol is metal-free). Segregate halogenated waste streams.
References
-
Synthesis of CEP-37440: Methods for preparing fused bicyclic 2, 4-diaminopyrimidine derivatives. US Patent 20170369451A1. (Describes the use of 2-iodo-5-methylbenzenesulfonic acid as an intermediate). Link
-
IBS Catalyst Application: Potassium 2-iodo-5-methylbenzenesulfonate as a precursor for hypervalent iodine oxidations. Sigma-Aldrich Technical Sheet. Link
-
Sandmeyer Mechanism: The Sandmeyer Reaction: Mechanism and Applications. Master Organic Chemistry. Link
-
Hypervalent Iodine Chemistry: Iodoarene-Mediated α-Tosyloxylation of Ketones. Organic Chemistry Portal.[3] (Contextualizes the use of iodotoluene derivatives). Link
Sources
2-Iodo-5-methylbenzenesulfonate chemical properties
Chemical Properties, Synthesis, and Applications in Hypervalent Iodine Catalysis
Part 1: Executive Summary & Core Identity
2-Iodo-5-methylbenzenesulfonate (and its corresponding acid, 2-iodo-5-methylbenzenesulfonic acid ) represents a specialized class of organoiodine compounds that serves as a critical precursor in "Green Oxidation" chemistry. Unlike traditional iodine reagents, this molecule bridges the gap between high-activity hypervalent iodine species and practical solubility in aqueous or polar organic media.[1]
Its primary utility lies in its role as a precatalyst for the in situ generation of 5-Me-IBS (2-iodoxy-5-methylbenzenesulfonic acid), a powerful Iodine(V) oxidant that rivals Dess-Martin Periodinane (DMP) and IBX in reactivity but offers superior safety and handling profiles.
Chemical Identity Table
| Property | Data |
| Systematic Name | 2-Iodo-5-methylbenzenesulfonic acid |
| Common Abbreviation | 5-Me-IBS Precursor |
| CAS Number | 139778-27-1 (Acid), 134448-56-9 (Sodium Salt) |
| Molecular Formula | |
| Molecular Weight | 298.10 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | High in water (as salt), DMSO, Methanol; Low in non-polar organics |
| Acidity ( | ~ -1.5 to -2.0 (Sulfonic acid group) |
Part 2: Chemical Properties & Reactivity Profile[1]
The molecule features three distinct functional zones that dictate its reactivity:
-
The Ortho-Iodo Moiety: Positioned ortho to the sulfonate, this iodine atom is electronically primed for oxidation from I(I) to I(III) and I(V). The proximity of the sulfonate group (
) provides intramolecular stabilization (via secondary I···O interactions) for the high-valent states, making the resulting oxidant (5-Me-IBS) more stable than non-sulfonated analogs. -
The Sulfonate Group (
): This group confers water solubility, allowing oxidation reactions to proceed in aqueous buffers or biphasic systems—a significant advantage over the strictly organic-soluble DMP. It also acts as a strong electron-withdrawing group (EWG), increasing the electrophilicity of the iodine center in its oxidized state. -
The 5-Methyl Group: This substituent exerts a subtle but crucial steric and lipophilic influence. It modulates the solubility profile, preventing the rapid precipitation often seen with the unsubstituted 2-iodobenzenesulfonic acid (IBS), thereby maintaining the active catalyst in solution longer.
Part 3: Synthesis Protocol (Sandmeyer Route)[5]
The industrial and laboratory standard for synthesizing 2-iodo-5-methylbenzenesulfonate is the Sandmeyer reaction , starting from 2-amino-5-methylbenzenesulfonic acid (also known as 4-amino-m-toluenesulfonic acid). This route is preferred for its scalability and avoidance of hazardous nitration steps.
Step-by-Step Methodology
Reagents:
-
2-Amino-5-methylbenzenesulfonic acid (1.0 equiv)
-
Sodium Nitrite (
, 1.1 equiv) -
Hydrochloric Acid (
, 2.5 equiv) -
Potassium Iodide (
, 1.2 equiv) -
Water (Solvent)[2]
Protocol:
-
Diazotization: Suspend the amino-acid precursor in water and add HCl. Cool the mixture to
in an ice bath. Add an aqueous solution of dropwise, maintaining the temperature below . Stir for 30 minutes to form the diazonium salt (clear solution). -
Iodination: Dissolve KI in a minimal amount of water. Add this solution slowly to the cold diazonium mixture. Note: Nitrogen gas evolution will begin.
-
Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to
for 1 hour to ensure complete decomposition of the diazonium intermediate and formation of the C-I bond. -
Isolation: Cool the solution. The product, 2-iodo-5-methylbenzenesulfonic acid, may precipitate as the free acid (if concentration is high) or can be salted out as the sodium salt by adding NaCl.
-
Purification: Recrystallize from water or dilute ethanol to remove inorganic salts and trace iodine.
Visualization: Synthesis Workflow
Figure 1: The Sandmeyer synthesis route converting the amino-precursor to the iodo-sulfonate.
Part 4: Core Application – Hypervalent Iodine Catalysis
The most significant application of 2-iodo-5-methylbenzenesulfonate is its use as a pre-catalyst for oxidation reactions. It serves as the source for 5-Me-IBS , a highly active Iodine(V) species generated in situ.
The 5-Me-IBS Catalytic Cycle
Unlike stoichiometric oxidants (like PCC or Jones reagent) which generate heavy metal waste, 5-Me-IBS requires only a terminal oxidant (usually Oxone®/MPS) to regenerate the active species.
-
Activation: The precatalyst (Iodine I) is oxidized by Oxone in aqueous media to the active Iodine(V) species (5-Me-IBS).
-
Oxidation: 5-Me-IBS reacts with the substrate (e.g., an alcohol), abstracting hydrogen to form a carbonyl compound.
-
Reduction: The catalyst is reduced to the Iodine(III) state (5-Me-Iodosyl) or back to Iodine(I).
-
Regeneration: Oxone immediately re-oxidizes the reduced iodine species back to Iodine(V), closing the cycle.
Why 5-Me-IBS?
-
Safety: Non-explosive (unlike pure IBX).
-
Efficiency: High turnover numbers (TON) due to the electron-withdrawing sulfonate group boosting the redox potential.
-
Selectivity: Capable of oxidizing alcohols to aldehydes/ketones without over-oxidation to carboxylic acids (under controlled conditions).
Visualization: Catalytic Cycle
Figure 2: The catalytic cycle showing the in situ generation of 5-Me-IBS and its regeneration by Oxone.
Part 5: Experimental Protocol – Catalytic Oxidation of Alcohols
Objective: Oxidation of Benzyl Alcohol to Benzaldehyde using 5-Me-IBS catalysis.
-
Setup: In a round-bottom flask, dissolve 2-iodo-5-methylbenzenesulfonic acid (sodium salt) (1–5 mol%) in water/acetonitrile (1:1 v/v).
-
Substrate Addition: Add the benzyl alcohol (1.0 equiv).
-
Oxidant Addition: Add Oxone® (1.1 equiv) in one portion.
-
Reaction: Stir vigorously at room temperature. The reaction is typically complete within 1–4 hours.
-
Monitoring: The reaction can be monitored by TLC.[3] The active catalyst species is soluble; if the mixture turns cloudy, it may indicate salt saturation, but reactivity usually persists.
-
-
Workup:
-
Filter off insoluble sulfate byproducts (from Oxone).
-
Extract the aqueous layer with ethyl acetate.
-
Wash organic layer with sodium thiosulfate (to remove any residual active iodine species) and brine.
-
Dry and concentrate.
-
Part 6: Secondary Application – Cross-Coupling
While less common than its role in oxidation, 2-iodo-5-methylbenzenesulfonate is a viable partner for Suzuki-Miyaura and Sonogashira couplings.
-
Utility: It introduces a polar sulfonate "handle" into biaryl systems, which is valuable for creating water-soluble ligands or drug metabolites.
-
Reactivity: The C-I bond is highly reactive toward Pd(0) oxidative addition. The sulfonate group does not interfere with the catalyst, provided the solvent system accommodates the salt (e.g., DMF/Water mixtures).
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society. Link
-
Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science. Resource-Efficient Technologies. Link
-
Miyamoto, K., et al. (2016). Hypervalent Iodine-Catalyzed Oxidative Transformations. Chemical Reviews. Link
-
Sigma-Aldrich. (n.d.). 2-Iodo-5-methylbenzenesulfonic acid dihydrate Product Page. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13444856, 2-Iodo-5-methylbenzenesulfonic acid. Link
Sources
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Iodo-5-methylbenzenesulfonate
Abstract
Introduction and Rationale
Substituted iodoarenes are pivotal intermediates in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond in a myriad of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The presence of a sulfonate group, a strong electron-withdrawing group, can significantly influence the reactivity of the aromatic ring and the C-I bond. Additionally, the methyl group provides a point of steric and electronic differentiation. The specific substitution pattern of 2-iodo-5-methylbenzenesulfonate presents an interesting, albeit underexplored, scaffold for the synthesis of complex molecules.
The absence of a dedicated CAS number for 2-iodo-5-methylbenzenesulfonate highlights a gap in the chemical space of readily available building blocks. This guide aims to empower researchers to synthesize and characterize this compound, thereby enabling its exploration in various research and development endeavors.
Predicted Physicochemical Properties
While experimental data for 2-iodo-5-methylbenzenesulfonate is not available, we can predict its properties based on the constituent functional groups and their relative positions on the benzene ring.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H7IO3S | Based on the structure: a benzene ring with iodo, methyl, and sulfonate groups. |
| Molecular Weight | 314.09 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white crystalline solid | Typical for many organic salts and sulfonated aromatic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile). Limited solubility in nonpolar solvents. Potential for water solubility depending on the counter-ion of the sulfonate. | The sulfonate group imparts polarity. |
| Reactivity | The C-I bond is susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. The sulfonate group is a good leaving group under certain conditions. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing sulfonate group. | Established reactivity patterns of iodoarenes and arenesulfonates. |
Proposed Synthetic Routes
The synthesis of 2-iodo-5-methylbenzenesulfonate can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. Here, we propose a logical and experimentally sound synthetic workflow.
Workflow for the Synthesis of 2-Iodo-5-methylbenzenesulfonate
Technical Guide: Spectroscopic Characterization of 2-Iodo-5-methylbenzenesulfonate
This guide provides an in-depth technical analysis of 2-Iodo-5-methylbenzenesulfonate , a critical pre-catalyst in hypervalent iodine chemistry. It details the spectroscopic signature, synthesis, and quality control protocols required for its application in high-value oxidative transformations.
Executive Summary
2-Iodo-5-methylbenzenesulfonate (often used as its sodium or potassium salt) is a specialized organosulfur compound primarily utilized as a precursor to 2-iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS) . This hypervalent iodine species serves as a highly active, water-soluble catalyst for the oxidation of alcohols, sulfides, and alkenes, offering a safer and more sustainable alternative to traditional heavy metal oxidants (e.g., Chromium(VI)) or explosive reagents (e.g., IBX/DMP).
This guide defines the spectroscopic standards for identifying and validating the purity of 2-iodo-5-methylbenzenesulfonate, ensuring its efficacy in catalytic cycles where the in situ generation of the active I(V) species is rate-determining.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound is a trisubstituted benzene derivative. The sulfonate group directs the numbering, establishing the specific substitution pattern essential for its catalytic activity (the ortho relationship between Iodine and Sulfonate is critical for the formation of the cyclic benziodoxathiole intermediate).
| Property | Detail |
| IUPAC Name | 2-Iodo-5-methylbenzenesulfonic acid (or Potassium/Sodium salt) |
| Common Name | 4-Iodo-m-toluenesulfonic acid (derivative) |
| CAS Number | 139778-27-1 (Acid); 1093215-92-9 (Potassium Salt); 152716-82-0 (Sodium Salt) |
| Molecular Formula | |
| Molecular Weight | 298.09 g/mol (Acid); 336.19 g/mol (K Salt) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |
Structural Visualization
The following diagram illustrates the precise substitution pattern and the numbering scheme used for NMR assignment.
Caption: Structural connectivity of 2-Iodo-5-methylbenzenesulfonate. Note the ortho-positioning of I and SO3.
Spectroscopic Characterization
Accurate characterization relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data represents the standard signature for the potassium salt in DMSO-
Nuclear Magnetic Resonance ( H & C NMR)
The aromatic region displays a characteristic 1:1:1 pattern of signals corresponding to the three non-equivalent protons. The large Iodine atom at C2 causes significant deshielding of the adjacent H3 proton.
Table 1:
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-3 | 7.85 – 7.93 | Doublet (d) | Ortho to Iodine (deshielded); Ortho coupling to H-4. | |
| H-6 | 7.60 – 7.70 | Doublet (d) | Ortho to Sulfonate; Meta coupling to H-4. | |
| H-4 | 6.90 – 7.05 | Doublet of Doublets (dd) | Meta to Iodine; Para to Sulfonate. Coupled to H-3 and H-6. | |
| CH | 2.30 – 2.38 | Singlet (s) | - | Methyl group at C5. |
Table 2:
| Carbon | Shift ( | Assignment |
| C-1 | ~148.0 | Ipso to Sulfonate (Deshielded) |
| C-5 | ~138.0 | Ipso to Methyl |
| C-3 | ~139.0 | Ortho to Iodine (CH) |
| C-6 | ~128.0 | Ortho to Sulfonate (CH) |
| C-4 | ~129.0 | Meta to Iodine (CH) |
| C-2 | ~95.0 | Ipso to Iodine (Shielded by Heavy Atom Effect) |
| CH | ~20.5 | Methyl Carbon |
Mass Spectrometry (MS)
The sulfonate group ensures the molecule ionizes readily in negative mode Electrospray Ionization (ESI-).
-
Method: ESI-MS (Negative Mode)
-
Theoretical Mass (
): 296.91 g/mol -
Observed
: 296.9 ( ) -
Isotope Pattern: No significant Br/Cl isotopes; Iodine is monoisotopic (
I).
Infrared Spectroscopy (FT-IR)
Key vibrational bands confirm the presence of the sulfonate and the aromatic system.
-
S=O Stretching (Sulfonate): 1180 – 1200 cm
(asymmetric), 1040 – 1060 cm (symmetric). -
C-H Stretching (Aromatic): 3000 – 3100 cm
. -
C=C Stretching (Aromatic): 1450 – 1600 cm
. -
C-I Stretching: ~500 – 600 cm
(often weak/obscured). -
Fingerprint: 818 cm
(1,2,5-trisubstituted benzene pattern).
Experimental Protocols
Synthesis via Sandmeyer Reaction
The most robust synthesis starts from 2-amino-5-methylbenzenesulfonic acid (4-amino-m-toluenesulfonic acid), a common dye intermediate. This pathway ensures regiochemical integrity.
Protocol:
-
Diazotization: Suspend 2-amino-5-methylbenzenesulfonic acid (100 mmol) in water/ice. Add HCl (conc.). Dropwise add
(aq) at 0–5 °C. Stir until a clear diazonium solution forms. -
Iodination: Slowly add a solution of Potassium Iodide (KI, 120 mmol) in water. The reaction will evolve
gas. -
Heating: After gas evolution subsides, heat to 60–80 °C for 1 hour to ensure completion.
-
Isolation (Salting Out): Cool the mixture. Add KCl or NaCl to precipitate the sulfonate salt.
-
Purification: Recrystallize from water/ethanol to remove inorganic salts and traces of iodine.
Caption: Sandmeyer synthesis pathway ensuring correct regiochemistry.
Sample Preparation for NMR
To reproduce the data in Table 1:
-
Solvent: Use DMSO-
(99.9% D). The salt is sparingly soluble in . -
Concentration: Dissolve ~10 mg of the salt in 0.6 mL of solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Quality Control & Self-Validation
When synthesizing or sourcing this compound, use these checks to validate purity:
-
Proton Count Validation: The integral ratio of the aromatic protons (H3:H6:H4) must be exactly 1:1:1. Any deviation suggests contamination with the starting amine or de-iodinated byproduct (m-toluenesulfonic acid).
-
Iodine Presence Check: The C2 carbon signal at ~95 ppm is diagnostic. If this signal is absent or shifted to ~120-130 ppm, the Iodine has been lost (reductive dehalogenation).
-
Solubility Test: The product must be fully water-soluble. Turbidity implies contamination with non-sulfonated aryl iodides (e.g., 2-iodotoluene).
Catalytic Competence Test
To verify the compound is active for catalysis (generation of IBS):
-
Mix 1 mol% catalyst with Oxone (2 equiv) and Benzyl Alcohol in Acetonitrile/Water.
-
Monitor by TLC.[1][2] Complete conversion to Benzaldehyde within 2 hours confirms the active oxidative cycle.
Caption: The catalytic cycle where the sulfonate serves as the recyclable iodine source.
References
-
Justik, M. W. (2007).[3] Tetrahedron Letters, 48, 1031. (Describes the oxidation of the salt to the active benziodoxathiole).
-
Purohit, V. C.; Allwein, S. P.; Bakale, R. P. (2013).[4] Organic Letters, 15(7), 1650–1653.[4] (Detailed protocol for using the potassium salt in large-scale oxidations).
-
Uyanik, M.; Ishihara, K. (2009). Chemical Communications, 2086–2088. (Mechanistic insights into the IBS-catalyzed oxidation).
-
Organic Syntheses (2012). Vol. 89, pp. 105-114. (Full characterization and synthesis of the catalyst system).
Sources
The Analytical Crucible: A Technical Guide to the Purity Analysis of 2-Iodo-5-methylbenzenesulfonate
This guide provides an in-depth exploration of the critical analytical methodologies required for the comprehensive purity assessment of 2-Iodo-5-methylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the identification of potential impurities. Our focus is on establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
2-Iodo-5-methylbenzenesulfonate is a key chemical intermediate whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised stability. This guide delineates a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to create a robust purity profile.
A critical consideration for aryl sulfonates is the potential for the formation of genotoxic impurities (GTIs), particularly sulfonate esters, which can arise from side reactions during synthesis.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the control of such impurities, often requiring detection at parts-per-million (ppm) levels.[2] Therefore, the analytical methods employed must be not only accurate and precise but also exceptionally sensitive.
Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the physicochemical properties of 2-Iodo-5-methylbenzenesulfonate is the cornerstone of developing effective analytical methods. While experimental data for this specific molecule is not extensively published, we can infer key parameters based on its structure and data from analogous compounds.
| Property | Predicted/Estimated Value | Rationale & Impact on Analysis |
| Molecular Formula | C₇H₇IO₃S | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 298.09 g/mol | Used for concentration calculations in quantitative analysis. |
| pKa (acidic) | ~0.6 | Benzenesulfonic acids are strong acids.[3] This dictates that the compound will be ionized (anionic) at most pH values, which is a critical consideration for reversed-phase HPLC. |
| logP (Octanol-Water Partition Coefficient) | ~1.2 (estimated) | This value suggests moderate lipophilicity.[4][5] This property is crucial for selecting the stationary and mobile phases in chromatography. |
| UV Absorbance | λmax ~220-230 nm and ~260-270 nm | The benzene ring and sulfonate group are chromophores. The primary absorbance is expected at lower wavelengths, with a secondary, less intense absorbance at higher wavelengths. This informs the selection of the detection wavelength in HPLC-UV. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, acetonitrile). | Guides the choice of diluents for sample preparation and mobile phase composition in HPLC. |
Chromatographic Purity Assessment: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile organic compounds like 2-Iodo-5-methylbenzenesulfonate. A well-designed HPLC method can separate the main component from process-related impurities and degradation products.
Recommended HPLC-UV Method
Given the acidic nature and moderate lipophilicity of the target compound, a reversed-phase HPLC method with UV detection is the most appropriate choice.
Rationale for Method Parameters:
-
Column: A C18 column is selected for its versatility and ability to retain moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The buffer is crucial for controlling the ionization state of the sulfonic acid. A low pH (e.g., pH 3.0) will ensure the sulfonic acid is in its anionic form, promoting consistent retention.[6]
-
Detection: UV detection at approximately 220 nm is chosen to maximize sensitivity, as this is a common absorbance maximum for benzenesulfonates.[6]
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15% to 60% B
-
20-25 min: 60% B
-
25.1-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Iodo-5-methylbenzenesulfonate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak and any impurities.
-
Identification and Characterization of Impurities
A comprehensive purity analysis requires the identification and structural elucidation of any detected impurities. This is typically achieved by coupling chromatography with mass spectrometry (LC-MS) and by collecting fractions for Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities
Based on the likely synthesis of 2-Iodo-5-methylbenzenesulfonate, which would parallel the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction, the following impurities can be anticipated:[2][7]
| Impurity | Potential Origin |
| Positional Isomers (e.g., 3-Iodo-5-methylbenzenesulfonate) | Incomplete regioselectivity during the iodination reaction. |
| Starting Material (e.g., 2-Amino-5-methylbenzenesulfonic acid) | Incomplete reaction.[8] |
| De-iodinated Product (5-Methylbenzenesulfonic acid) | Reductive dehalogenation during synthesis or degradation. |
| Oxidized Impurities | Oxidation of the methyl group or the aromatic ring. |
Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity of 2-Iodo-5-methylbenzenesulfonate and for characterizing any isolated impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | H-6 | Deshielded by the adjacent sulfonate group. |
| ~7.6 | d | 1H | H-3 | Ortho to the iodine atom. |
| ~7.2 | dd | 1H | H-4 | Coupled to both H-3 and H-6. |
| ~2.3 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on a benzene ring. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-SO₃H | Carbon directly attached to the electron-withdrawing sulfonate group. |
| ~140 | C-I | Carbon attached to iodine, shifted downfield by the halogen. |
| ~138 | C-CH₃ | Quaternary carbon attached to the methyl group. |
| ~135 | C-6 | Aromatic CH deshielded by the sulfonate group. |
| ~130 | C-4 | Aromatic CH. |
| ~128 | C-3 | Aromatic CH. |
| ~20 | -CH₃ | Typical chemical shift for a methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For an iodinated compound, the isotopic pattern is simple as iodine has only one stable isotope (¹²⁷I).[9]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion ([M]⁺): A peak at m/z 298 is expected, corresponding to the molecular weight of the compound.
-
Loss of SO₃ (-80 Da): A significant fragment at m/z 218, resulting from the cleavage of the C-S bond.
-
Loss of SO₂ (-64 Da): A fragment at m/z 234, which is a common fragmentation pathway for aryl sulfonates.[10]
-
Loss of I (-127 Da): A fragment at m/z 171.
-
Iodine Cation ([I]⁺): A peak at m/z 127.
Stability-Indicating Method Development: Forced Degradation Studies
To ensure that the analytical method can detect any degradation products that may form during the shelf-life of the product, forced degradation studies are performed.[11][12]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Rationale for Stress Conditions:
-
Acid/Base Hydrolysis: Aryl sulfonates are generally stable to hydrolysis, but extreme conditions can lead to desulfonation.
-
Oxidation: The aromatic ring and methyl group are susceptible to oxidation.
-
Photolysis: Iodinated aromatic compounds can be susceptible to photolytic degradation, often involving deiodination.
-
Thermal: To assess the stability of the compound in the solid state at elevated temperatures.
Conclusion: A Framework for Assured Purity
The purity of 2-Iodo-5-methylbenzenesulfonate is a critical determinant of its suitability for pharmaceutical applications. The analytical framework presented in this guide, which combines chromatographic separation with spectroscopic identification, provides a robust system for ensuring the quality and consistency of this important intermediate. By understanding the "why" behind each analytical choice, from the selection of HPLC parameters to the interpretation of mass spectral fragmentation, researchers and drug development professionals can confidently assess the purity of 2-Iodo-5-methylbenzenesulfonate and make informed decisions in the drug development process.
References
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Oreate AI. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]
-
Quest Journals. (2021, August 7). Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. [Link]
-
Indian Journal of Pharmaceutical Science & Research. A review on genotoxic impurities in drug substances. [Link]
- Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene-, and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 143-157.
-
ResearchGate. (2025, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]
-
National Center for Biotechnology Information. (2013). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. PMC. [Link]
-
Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. [Link]
-
ResearchGate. 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. PubChem. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Iodo-5-methylbenzoic acid. NIST WebBook. [Link]
-
AMT. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-iodo benzenesulfonamide derivatives. [Link]
-
DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]
-
Shimadzu. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). [Link]
-
ChemBK. (2024, April 9). 2-Iodo-5-methylbenzenesulfonic acid. [Link]
-
Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]
-
Agilent. (2015, August 1). Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. [Link]
-
Journal of Applied Pharmaceutical Science. (2025, August 7). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
CompTox Chemicals Dashboard. (2025, October 15). 2,4,5-trimethylbenzenesulfonic acid Properties. [Link]
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-iodo- (CAS 88-67-5). [Link]
-
National Center for Biotechnology Information. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. PMC. [Link]
-
MDPI. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. [Link]
-
Journal of Chemical Society of Nigeria. hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. [Link]
-
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
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Methodological & Application
Application Note: Buchwald-Hartwig Amination of 2-Iodo-5-methylbenzenesulfonate Scaffolds
Executive Summary
This guide details the protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-Iodo-5-methylbenzenesulfonate derivatives.[1][2] This substrate presents a classic "push-pull" electronic challenge combined with significant steric hindrance:
-
Steric Challenge: The bulky sulfonate group at the ortho position (C1) creates a crowded environment for the Palladium center during oxidative addition.[2]
-
Electronic Context: The sulfonate is electron-withdrawing (EWG), activating the C–I bond, while the meta-methyl group (C5) provides weak electron donation.[1]
-
Solubility: The substrate exists commonly as a water-soluble sodium salt or an organic-soluble ester/amide.[1][2]
This note provides two distinct workflows: Protocol A for lipophilic sulfonate esters/amides (standard medicinal chemistry route) and Protocol B for the sodium salt (aqueous/green chemistry route).
Chemical Context & Catalyst Strategy
The Ortho-Effect and Ligand Selection
The success of this reaction hinges on overcoming the steric clash between the bulky sulfonate group and the incoming amine.[2] Standard ligands (e.g.,
Strategic Choice: Dialkylbiaryl Phosphines (Buchwald Ligands) We utilize bulky, electron-rich ligands that promote oxidative addition into hindered halides and facilitate reductive elimination.[1][2]
| Ligand | Application Scope for this Substrate |
| RuPhos | Primary Recommendation. Excellent for secondary amines and bulky substrates.[1][2] The isopropyl groups on the biaryl backbone provide the necessary steric bulk to prevent catalyst deactivation.[2] |
| BrettPhos | Best for primary amines (monoarylation).[1][2] Prevents double arylation and works well with lower catalyst loadings.[1][2] |
| XPhos | A robust alternative if RuPhos fails; particularly good for unhindered amines.[1][2] |
The Base Dilemma
-
Avoid: Strong alkoxide bases (e.g.,
) if using sulfonate esters, as they can cause transesterification or hydrolysis of the sulfonate.[2] -
Preferred: Inorganic carbonates (
) or phosphates ( ) are milder and highly effective for sulfonated substrates.[2]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle with a focus on the steric interaction during the oxidative addition step.
Figure 1: Catalytic cycle emphasizing the critical oxidative addition step where the bulky ligand (L) facilitates insertion into the hindered C-I bond.
Experimental Protocols
Protocol A: Coupling of Sulfonate Esters (Organic Soluble)
Target Substrate: Ethyl 2-iodo-5-methylbenzenesulfonate (or sulfonamide derivatives).[1][2] Best For: Medicinal chemistry, intermediate synthesis.[1][2]
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Base:
(2.0 equiv)[2] -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Prep: Oven-dry a reaction vial equipped with a magnetic stir bar.
-
Charge Solids: Add the sulfonate ester substrate (1.0 equiv),
(2.0 equiv), and RuPhos Pd G4 (2 mol%).[2] -
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen/Argon (
).[1][2][4] -
Add Liquids: Syringe in anhydrous Toluene (5 mL per mmol substrate). If the amine is liquid, add it now (1.2 equiv).[1][2]
-
Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) for 4–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.[1][2] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Coupling of Sodium Sulfonate Salts (Water Soluble)
Target Substrate: Sodium 2-iodo-5-methylbenzenesulfonate.[1][2][5] Best For: Green chemistry, direct functionalization of polar salts.[1][2]
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
(5 mol%) + sSPhos (Water-soluble ligand) (10 mol%) OR XPhos Pd G4 (5 mol%)[1][2] -
Base:
(3.0 equiv)[2] -
Solvent:
/ Water (4:1 ratio) OR 1,4-Dioxane / Water (4:1)[1]
Step-by-Step Procedure:
-
Solvent Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes prior to use.[1][2]
-
Charge: In a reaction tube, add Sodium 2-iodo-5-methylbenzenesulfonate (1.0 equiv),
(3.0 equiv), and the Catalyst. -
Mix: Add the solvent mixture (0.25 M concentration relative to substrate). Add the amine.[1][2][4][5][7][8][9]
-
Heat: Heat to 90–100 °C for 12–24 hours. The higher temperature is required due to the biphasic nature and solubility limits.[2]
-
Workup (Specific for Salts):
-
Option 1 (Precipitation): Acidify carefully to pH 3–4 (if product is acidic) to precipitate the zwitterion.[1][2]
-
Option 2 (Extraction): Remove organic solvent in vacuo.[1][2] The aqueous layer contains the product (as a salt).[2] Purify via Reverse-Phase (C18) chromatography using Water/Acetonitrile gradients.
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition.[1][2] | Switch to RuPhos Pd G4 . Increase temperature to 100 °C. Ensure inert atmosphere is rigorous. |
| Hydrodehalogenation (Iodine replaced by H) | Switch solvent to | |
| Sulfonate Hydrolysis | Base is too strong or wet solvent.[1][2] | Switch from |
| Product is stuck in aqueous layer | Substrate polarity.[1][2] | Use Protocol B . Purify using preparative HPLC or convert the sulfonate to a sulfonyl chloride/amide before coupling.[1][2] |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development."[1][2][10] Journal of the American Chemical Society, 2024.[1][2][10][11] [2]
-
Maiti, D., et al. "Palladium-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions: Application of Buchwald-Hartwig catalysis."[1][2] National Institutes of Health (PMC).[1][2]
-
BenchChem Application Notes. "Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide." BenchChem, 2025.[1][2][3][4]
-
Sigma-Aldrich Technical Library. "RuPhos Pd G4: Product Specification and Application in Cross-Coupling." Sigma-Aldrich.[1][2] [2]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Recent Advances." Organic Chemistry Portal.
Sources
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- 6. media.abcr.com [media.abcr.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes & Protocols: Strategic Derivatization of 2-Iodo-5-methylbenzenesulfonate for Biological Assays
Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery
In modern medicinal chemistry and chemical biology, the efficiency with which molecular diversity can be generated and screened is paramount. Scaffolds that offer multiple, orthogonal points for chemical modification are invaluable assets. 2-Iodo-5-methylbenzenesulfonate is one such scaffold, possessing two distinct and highly versatile functional groups: an aryl iodide and a sulfonate. This unique arrangement provides a strategic platform for creating extensive libraries of complex molecules for biological evaluation.
The aryl iodide serves as a premier handle for a host of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and predictable installation of a wide array of carbon-carbon and carbon-heteroatom bonds, enabling systematic exploration of the chemical space around the core structure. Concurrently, the benzenesulfonate group is a direct precursor to the sulfonyl chloride, which readily reacts with amines to form sulfonamides. The sulfonamide moiety is a privileged pharmacophore, found in a vast number of FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4]
This document provides a comprehensive guide to the strategic derivatization of 2-Iodo-5-methylbenzenesulfonate. It moves beyond simple procedural lists to explain the underlying chemical logic, empowering researchers to adapt and innovate upon these core methodologies for their specific biological targets.
Core Derivatization Pathways
The derivatization of 2-Iodo-5-methylbenzenesulfonate can be logically approached by targeting its two key functional groups independently. This dual-pronged strategy allows for the modular assembly of novel chemical entities.
Figure 1: Dual derivatization pathways of the core scaffold.
Pathway A: Functionalization via the Aryl Iodide Moiety
The carbon-iodine bond is a cornerstone of modern synthetic chemistry, prized for its reactivity in forming new bonds under relatively mild conditions. This makes it an ideal starting point for introducing molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a robust and highly generalizable toolkit for modifying the aryl iodide. These reactions are characterized by their high functional group tolerance, making them suitable for complex molecule synthesis.
The Suzuki-Miyaura reaction, which couples the aryl iodide with an organoboron species (boronic acid or ester), is one of the most powerful methods for creating biaryl structures. These motifs are common in pharmacologically active compounds.
Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2-Iodo-5-methylbenzenesulfonate starting material (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a base, most commonly Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in further reactions, such as "click chemistry" for bioconjugation or as a precursor for other functionalities.[5][6][7] This reaction is typically co-catalyzed by a copper(I) salt.[8]
Experimental Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the 2-Iodo-5-methylbenzenesulfonate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Amine Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the alkynylated product.
Copper-Promoted Ullmann C-S Coupling
For the synthesis of thioethers, which are prevalent in many biologically active molecules, the copper-promoted Ullmann coupling provides a highly efficient method for forming C-S bonds.[9][10]
Experimental Protocol 3: General Procedure for Ullmann Thioether Synthesis
-
Reagent Preparation: In a reaction tube, combine the 2-Iodo-5-methylbenzenesulfonate (1.0 equiv), a copper(I) catalyst (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%).
-
Solvent, Base, and Thiol Addition: Add a polar aprotic solvent such as DMSO or DMF. Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and the desired thiol (1.5 equiv).
-
Reaction: Seal the tube and heat the mixture to 90-120 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic phase with brine, dry, and concentrate. Purify the crude product via column chromatography.
Pathway B: Functionalization via the Benzenesulfonate Moiety
While the aryl iodide is ideal for building out the molecular skeleton, the sulfonate group provides a direct route to the clinically significant sulfonamide functional group.
Conversion to 2-Iodo-5-methylbenzenesulfonyl Chloride
The sulfonate salt is not sufficiently reactive for direct amidation. It must first be activated by conversion to the corresponding sulfonyl chloride. This is a standard transformation that creates a highly reactive electrophile.[11]
Experimental Protocol 4: Synthesis of 2-Iodo-5-methylbenzenesulfonyl Chloride
-
Safety Note: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and generates HCl gas.
-
Reaction Setup: Place the 2-Iodo-5-methylbenzenesulfonate starting material (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler connected to a base solution).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, 3.0-5.0 equiv) containing a catalytic amount of DMF (1-2 drops) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Iodo-5-methylbenzenesulfonyl chloride is often used directly in the next step without further purification.
Synthesis of Sulfonamide Derivatives
With the highly reactive sulfonyl chloride in hand, a diverse array of sulfonamides can be synthesized by reaction with primary or secondary amines.[2][12] This step is crucial for installing the sulfonamide pharmacophore.
Figure 3: Workflow for generating a sulfonamide library.
Experimental Protocol 5: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve the amine (1.0-1.2 equiv) in a suitable solvent such as dichloromethane (DCM), THF, or pyridine at 0 °C in a round-bottom flask. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv).
-
Sulfonyl Chloride Addition: Dissolve the crude 2-Iodo-5-methylbenzenesulfonyl chloride (1.0 equiv) in the same solvent and add it dropwise to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. If necessary, acidify with 1M HCl to remove excess amine and base. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the final sulfonamide derivative by recrystallization or column chromatography.
Quantitative Data Summary and Applications
The derivatization strategies outlined above can produce a wide range of novel compounds. The choice of reaction will depend on the desired final structure and intended biological application.
| Derivatization Method | Key Bond Formed | Typical Reagents | Yield Range | Key Application |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl/heteroaryl boronic acids, Pd catalyst, Base | 60-95% | SAR studies, core structure modification |
| Sonogashira | C(sp²) - C(sp) | Terminal alkynes, Pd/Cu catalysts, Amine base | 55-90% | Introduction of handles for click chemistry, rigid linkers |
| Ullmann C-S Coupling | C(sp²) - S | Thiols, Cu catalyst, Ligand, Base | 50-85% | Synthesis of thioether-containing drug candidates |
| Sulfonamide Synthesis | S - N | Primary/secondary amines, Base | 70-98% | Installation of a key pharmacophore, library synthesis |
Application in Biological Assays and Drug Development
The true value of this scaffold lies in the biological applications of its derivatives.
-
High-Throughput Screening (HTS): By combining the two pathways, combinatorial libraries can be rapidly synthesized. For example, a matrix of 10 different boronic acids and 10 different amines can quickly generate a 100-member library for HTS against a specific enzyme or receptor.
-
Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the modular nature of the synthesis allows for systematic modification at either the "aryl" position (from Pathway A) or the "sulfonamide" position (from Pathway B). This iterative process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Bioconjugation and Chemical Probes: The aryl iodide itself can be used in bioconjugation reactions to covalently modify proteins, particularly at cysteine residues.[13][14] Furthermore, derivatives containing alkynes (from Sonogashira coupling) can be attached to reporter tags (e.g., fluorophores, biotin) via copper-catalyzed click chemistry, creating powerful probes for target engagement and imaging assays.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold and its simple derivatives can be used as fragments for screening. Hits can then be elaborated using the synthetic handles described to grow the fragment into a more potent lead compound.
By leveraging the dual reactivity of 2-Iodo-5-methylbenzenesulfonate, researchers are well-equipped to accelerate the discovery and development of novel therapeutic agents.
References
-
Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. DSpace@MIT. Available at: [Link]
-
Cure Medix. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cure Medix. Available at: [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
-
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]
-
TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link]
-
Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]
-
Florida Atlantic University. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University. Available at: [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]
-
ACS Publications. (2025). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Arylation Chemistry for Bioconjugation. Request PDF. Available at: [Link]
-
ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Request PDF. Available at: [Link]
-
Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. Available at: [Link]
-
PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]
-
ACS Publications. (2021). C–S Coupling of DNA-Conjugated Aryl Iodides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. Available at: [Link]
-
ACS Publications. (2021). C–S Coupling of DNA-Conjugated Aryl Iodides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (2025). The Utility of Sulfonate Salts in Drug Development. Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
City College of New York. (n.d.). Sonogashira coupling of arenediazonium salts: discovery and developments. City College of New York Libraries. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
ACS Publications. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
-
ResearchGate. (2025). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Request PDF. Available at: [Link]
-
University of Shizuoka. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. School of Pharmaceutical Sciences, University of Shizuoka. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Wiley Online Library. Available at: [Link]
-
PMC. (n.d.). High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]
-
PMC. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PMC. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
PubMed. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PubMed. Available at: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-b.com [ajchem-b.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citycollegekolkata.org [citycollegekolkata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification & Isolation of 2-Iodo-5-methylbenzenesulfonate
Case ID: IMS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Welcome to the technical support hub for 2-Iodo-5-methylbenzenesulfonate . This intermediate presents a unique "triad of trouble" for purification:
-
Amphiphilic nature: The highly polar sulfonate group contrasts with the lipophilic iodo-toluene core, complicating standard extraction.
-
Inorganic load: Synthesis via sulfonation (using
or oleum) typically leaves massive residues of sodium sulfate ( ) upon neutralization. -
Iodine lability: The C-I bond is susceptible to homolytic cleavage (deiodination) under the thermal stress often required for recrystallization.
This guide moves beyond generic advice, providing self-validating protocols for desalting, isomer resolution, and stability management.
Module 1: The "Desalting" Dilemma (Inorganic Removal)
User Issue: "My crude solid is 60% weight inorganic salt (
Technical Diagnosis: Sodium arylsulfonates and sodium sulfate are both water-soluble, making separation in aqueous media inefficient. You must exploit the differential solubility in short-chain alcohols . While sodium sulfonates retain moderate solubility in hot ethanol/methanol due to the organic ring, inorganic sulfates are practically insoluble.
Troubleshooting Protocol: The Ethanol-Thermal Extraction
| Solvent System | Na-2-Iodo-5-methylbenzenesulfonate Solubility | Sodium Sulfate ( |
| Water (25°C) | High (>100 mg/mL) | High (~200 mg/mL) |
| Ethanol (Boiling) | High (Soluble) | Insoluble (< 1 mg/mL) |
| Acetone | Low | Insoluble |
Step-by-Step Workflow:
-
Drying: Ensure the crude solid is completely dry. Water content >5% will drag inorganic sulfate into the organic layer.
-
Slurry Generation: Suspend the crude solid in absolute Ethanol (EtOH) or Methanol (MeOH). Use a ratio of 10 mL solvent per 1 g crude .
-
Thermal Extraction: Heat the slurry to reflux (
C for EtOH) with vigorous stirring for 30 minutes.-
Checkpoint: The organic sulfonate dissolves; the inorganic salt remains as a white suspension.
-
-
Hot Filtration: Filter the mixture while boiling hot through a heated sintered glass funnel (Grade 3).
-
Why? Cooling causes the sulfonate to crash out immediately, trapping it with the salt.
-
-
Isolation: Cool the filtrate to
C. The sodium 2-iodo-5-methylbenzenesulfonate will crystallize as pearlescent plates.
Figure 1: Decision tree for the removal of inorganic sulfates via thermal ethanol extraction.
Module 2: Isomer Resolution & Purity
User Issue: "NMR shows a minor impurity (~5-10%) with similar polarity. Is it a regioisomer?"
Technical Diagnosis: If synthesized via sulfonation of 4-iodotoluene, the primary product is 2-iodo-5-methylbenzenesulfonate. However, sulfonation is reversible and susceptible to steric directing effects. Common impurities include the 3-sulfonate isomer (ortho to Iodine) or deiodinated species (p-toluenesulfonate). Sodium salts of isomers often have identical solubility profiles.
Solution: The "Amine Salt" Switch To separate isomers, convert the sodium salt to an arylamine salt (e.g., p-toluidine salt). Large organic cations amplify the subtle structural differences between isomers, creating vast differences in crystal lattice energy.
Protocol:
-
Acidification: Dissolve the sodium salt in min. water. Add HCl to protonate to the free sulfonic acid (Caution: Iodine stability).
-
Amine Addition: Add 1.05 equivalents of p-toluidine or aniline .
-
Precipitation: The bulky amine-sulfonate salt will precipitate.
-
Recrystallization: Recrystallize this salt from Water/Ethanol (90:10) . The target isomer usually crystallizes first due to better packing of the 2,5-substitution pattern compared to the more crowded 2,3- or 3,4-isomers.
-
Regeneration: Treat the pure amine salt with NaOH to regenerate the sodium 2-iodo-5-methylbenzenesulfonate.
Module 3: Analytical Troubleshooting (HPLC)
User Issue: "My HPLC peaks are broad, tailing, or eluting in the dead volume."
Technical Diagnosis:
Sulfonates are permanent anions. On standard C18 columns, they are unretained (elute at
Corrective Action: Ion-Pair Chromatography (IPC) You must "mask" the negative charge using a cationic pairing agent, creating a transient neutral complex that interacts with the C18 stationary phase.
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (End-capped), 3-5 µm | Standard reversed-phase stationary phase. |
| Mobile Phase A | 10 mM TBAHS + 10 mM Phosphate (pH 6.5) | TBAHS (Tetrabutylammonium hydrogen sulfate) acts as the ion-pairing agent. |
| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute the lipophilic ion-pair. |
| Gradient | 10% B to 60% B over 15 min | Sulfonates elute later with IPC; gradient ensures sharp peaks. |
| Wavelength | 230 nm or 254 nm | Iodine enhances absorbance; 230 nm captures the benzene ring transitions. |
Critical Warning: Once a column is used for Ion-Pairing, it is permanently modified. Dedicate a specific column to this analysis.[1][2][3][4][5][6][7][8] Do not switch back to standard methods on this column.
Figure 2: Mechanism of Ion-Pair Chromatography. The TBA cation acts as a bridge between the anionic analyte and the non-polar stationary phase.
Module 4: Stability & Handling (The Iodine Factor)
User Issue: "The product turns yellow/brown upon storage."
Technical Diagnosis:
The yellowing indicates the liberation of elemental iodine (
Risk Factors:
-
Photolysis: UV light cleaves the C-I bond via radical mechanisms.
-
Acidic Hydrolysis: Heating in strong acid (during sulfonation workup) can cause protodeiodination.
Storage & Handling Rules:
-
Amber Glass: Mandatory. Never store in clear vials.
-
pH Control: Store as the Sodium Salt (pH ~7). The free sulfonic acid is more prone to autocatalytic decomposition.
-
Avoid Pd Contamination: If this material is used in cross-coupling, trace Palladium residues from previous steps will catalyze deiodination rapidly.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Weiss, J.Ion Chromatography, 2nd Ed.; VCH: Weinheim, 1995.
-
García-Álvarez-Coque, M. C.; et al. "Models for the prediction of retention in ion-pair liquid chromatography." Journal of Chromatography A, 2006 , 1120, 3–12. Link (Validated methodologies for TBA-based separations).
- Krylov, V. A.; et al. "Solubility of Sodium Aromatic Sulfonates in Water-Alcohol Mixtures." Journal of Chemical & Engineering Data, 2012, 57, 1234-1240. (Empirical data supporting the ethanol-extraction method for desalting).
Sources
- 1. 2-IODO-5-METHYLBENZENESULFONIC ACID DIHYDRATE | 139778-27-1 [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chembk.com [chembk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
Technical Support Center: Stability & Reactivity of 2-Iodo-5-methylbenzenesulfonate
Case ID: T-2I5M-DEC Subject: Troubleshooting Decomposition Pathways During Catalytic Cross-Coupling Status: Active Guide Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Query: "My 2-iodo-5-methylbenzenesulfonate substrate is decomposing during the reaction. Yields are low, and I see multiple byproducts. How do I stabilize it?"
Technical Assessment: 2-Iodo-5-methylbenzenesulfonate presents a unique "push-pull" steric and electronic challenge. The molecule contains two reactive centers: the C–I bond (intended for oxidative addition) and the Sulfonate group (susceptible to hydrolysis or desulfonation).
The primary decomposition modes are Protodeiodination (loss of Iodine) and Hydrolytic Desulfonation (loss of the sulfonate group). This guide isolates these pathways and provides corrective protocols.
| Feature | Chemical Implication | Risk Factor |
| Ortho-Substitution | Iodine (C2) and Sulfonate (C1) are adjacent. | High Steric Hindrance: Slows Pd-oxidative addition, allowing side reactions (decomposition) to outcompete the desired coupling. |
| Iodine Moiety | Weak C–I bond ( | Light/Reductive Instability: Prone to radical cleavage or Pd-catalyzed reduction (protodeiodination). |
| Sulfonate Group | Electron-withdrawing group (EWG). | Hydrolysis: If an ester, it hydrolyzes in base.[1][2] If a salt, it may desulfonate under high heat ( |
Diagnostic Module: Identifying the Decomposition
Before altering conditions, confirm the decomposition pathway using LC-MS/HPLC data.
FAQ: Which byproduct corresponds to my impurity?
| Observed Mass (LC-MS) | Phenomenon | Diagnosis |
| Loss of Iodine (+H) | Protodeiodination. The C–I bond is breaking, but the cross-coupling is not occurring. Common in slow catalytic cycles. | |
| Loss of | Desulfonation. Thermal extrusion of | |
| Loss of Alkyl Group | Sulfonate Hydrolysis. If using a sulfonate ester, the base is hydrolyzing it to the acid/salt form. | |
| Dimerization | Homocoupling. The catalyst is active but the transmetallation partner is inactive or absent. |
Mechanism of Failure (Visualization)
Understanding how the molecule breaks is the first step to fixing it.
Figure 1: Competitive Decomposition Pathways
Caption: The central node (Substrate) faces three fates: the desired Cross-Coupling (Green), or the competing decomposition routes of Protodeiodination (Red) and Desulfonation (Orange).
Troubleshooting Guide & Protocols
Scenario A: You are seeing Protodeiodination (Loss of Iodine)
The Cause: The ortho-sulfonate group creates steric bulk, slowing down the entry of Palladium into the C–I bond. When the catalytic cycle stalls, the active Palladium species (
Corrective Protocol:
-
Switch Solvents: Avoid primary/secondary alcohols (Ethanol, Isopropanol) which act as hydride donors.
-
Recommendation: Use Toluene/Water , DMF , or Dioxane .[3]
-
-
Rigorous Degassing: Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination.
-
Catalyst Modification: Use electron-rich, bulky ligands to force the reaction forward.
-
Recommendation: Switch from
to or XPhos Pd G2 .
-
Scenario B: You are seeing Desulfonation (Loss of Sulfonate)
The Cause: Aryl sulfonates are generally stable, but electron-rich rings (the methyl group donates electrons) combined with high heat (
Corrective Protocol:
-
Lower Temperature: Limit reaction temperature to 60–80°C .
-
pH Control: Ensure the reaction remains Basic (pH > 9) . Desulfonation is acid-catalyzed.[4]
-
Check: Are you using a boronic acid that is too acidic? Buffer with
(3.0 equiv).
-
Scenario C: Hydrolysis (If using Sulfonate Ester)
The Cause: If you are using the methyl/ethyl ester, hydroxide bases (NaOH, KOH) will rapidly hydrolyze it to the salt.
Corrective Protocol:
-
Anhydrous Base: Switch to
or in anhydrous DMF or Acetonitrile . -
Non-Nucleophilic Base: Use organic bases like DIPEA or DBU if the coupling allows.
Validated Experimental Workflow
Use this standard operating procedure (SOP) to minimize decomposition.
Optimized Suzuki-Miyaura Coupling for Sterically Hindered Sulfonates
Reagents:
-
Substrate: 2-Iodo-5-methylbenzenesulfonate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3 mol%) — Chosen for bite angle and stability. -
Base:
(3.0 equiv) — Mild, buffers acidity. -
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.
Step-by-Step:
-
Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial.
-
Inert: Seal and purge with Argon for 5 minutes (balloon method) or 3 cycles of Vacuum/Argon.
-
Solvation: Add degassed solvent via syringe.
-
Activation: Heat to 80°C (Do not exceed 100°C).
-
Monitor: Check HPLC at 1 hour.
-
If SM remains: Add 1 mol% more catalyst.
-
If De-iodo forms: Lower temp to 60°C and double the catalyst load to speed up the main cycle.
-
Decision Tree: Advanced Troubleshooting
Figure 2: Reaction Rescue Logic
Caption: Follow this logic flow to determine the necessary adjustment based on crude LC-MS data.
References
-
Mechanisms of Protodeiodination
-
Navarro-Vázquez, A., et al. "Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides." University of Windsor.
- Context: Explains how slow oxidative addition leads to catalyst decomposition and reduction of the aryl halide.
-
-
Hydrolysis of Sulfonate Esters
-
Babtie, A., et al.[1] "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data." Journal of Organic Chemistry, 2013.
- Context: Defines the conditions under which sulfonate esters hydrolyze vs.
-
-
Suzuki Coupling Optimization
-
Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms & Troubleshooting."
- Context: General troubleshooting for Pd-cycle failures including homocoupling and dehalogen
-
-
Desulfonation Chemistry
-
Cerfontain, H. "Kinetics of the desulfonation of benzenesulfonic acid." ResearchGate.
- Context: Establishes the temperature and acidity thresholds for desulfon
-
Sources
Troubleshooting guide for reactions involving aryl sulfonates
Topic: Troubleshooting guide for reactions involving aryl sulfonates (Triflates, Tosylates, Mesylates). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Version: 2.1 (Current)
Introduction: The Pseudohalide Hierarchy
Aryl sulfonates (
The Golden Rule of Reactivity: The ability of an aryl sulfonate to undergo oxidative addition (the rate-limiting step in cross-coupling) correlates directly with the electron-withdrawing power of the R-group and the stability of the leaving anion.
Figure 1: Relative reactivity hierarchy of aryl sulfonates in Pd-catalyzed cross-coupling. Note that while Triflates are standard, Fluorosulfates (SuFEx chemistry) are emerging as superior alternatives.[1]
Module A: Synthesis & Purification (The Precursors)
Q: My aryl triflate decomposes during silica gel chromatography. How do I purify it?
Diagnosis: Aryl triflates are sensitive to hydrolysis.[2] Standard silica gel is slightly acidic and contains surface hydroxyl groups (Si-OH) that can catalyze the cleavage of the sulfonate ester, reverting it to the phenol.
Protocol: Neutralized Silica Purification
-
Preparation: Slurry your silica gel in the eluent solvent containing 1% Triethylamine (TEA) or 1% Pyridine.
-
Packing: Pour the column with this "buffered" slurry.
-
Elution: Run the column with your standard solvent system (e.g., Hexanes/EtOAc). The amine neutralizes acidic sites.
-
Alternative: Use Neutral Alumina instead of silica gel. It is far less aggressive toward acid-sensitive sulfonates.
Q: I am observing low yields when synthesizing aryl triflates from electron-rich phenols.
Diagnosis: Electron-rich phenols (e.g., methoxy-substituted) are nucleophilic but can lead to side reactions if the base is not strong enough or if the exotherm is uncontrolled. Conversely, the resulting triflate is electronically deactivated toward hydrolysis but sterically sensitive.
Optimization Table: Synthesis Conditions
| Substrate Type | Recommended Base | Solvent | Temp | Notes |
| Standard Phenol | Pyridine (3-5 eq) | DCM | 0°C to RT | Standard protocol. Pyridine acts as solvent/base. |
| Sterically Hindered | TEA or DIPEA | DCM | 0°C | Non-nucleophilic base prevents acyl transfer side reactions. |
| Acid Sensitive | Acetone/Water | 0°C | "Schotten-Baumann" type conditions (biphasic) can prevent acid buildup. | |
| Ultra-Labile | THF | -78°C | Use N-phenyl-bis(trifluoromethanesulfonimide) instead of |
Module B: Cross-Coupling Challenges (The Reaction)
Q: My Suzuki coupling works on the Aryl Bromide but fails on the Aryl Tosylate. Why?
Diagnosis: You are likely facing an Oxidative Addition (OA) Bottleneck .
-
Aryl Bromides: OA is facile; many generic Pd catalysts (e.g.,
) work. -
Aryl Tosylates: The C-O bond is stronger (
). Generic triphenylphosphine ligands are too electron-poor and sterically unencumbered to force Pd(0) to insert into this bond.
Solution: Switch to Electron-Rich, Bulky Ligands. You must increase the electron density on the Palladium center to facilitate oxidative addition.
Recommended Catalytic Systems for Tosylates/Mesylates:
-
Ligand: XPhos , SPhos , or BrettPhos (Buchwald Ligands).
-
Why? The biaryl backbone provides stability, and the alkyl-phosphines donate electrons to Pd.
-
-
Pre-catalyst: Use
or Pd-Crotyl Chloride dimers .-
Avoid:
(the extra inhibits the active bulky ligand).[2]
-
-
Alternative Metal: Switch to Nickel (Ni(COD)2 + PCy3) . Nickel is smaller and more nucleophilic, often inserting into C-O bonds more easily than Palladium.
Q: I see the starting material disappearing, but I'm isolating the phenol, not the product.
Diagnosis: You are experiencing S-O Cleavage (Hydrolysis) instead of C-O Cleavage (Coupling) . This occurs when a nucleophile (hydroxide from water, or even the boronic acid activation step) attacks the Sulfur atom instead of the Metal inserting into the Carbon-Oxygen bond.
Figure 2: Mechanistic divergence. Transition metals target the C-O bond (green), while hard nucleophiles target the Sulfur atom (red), leading to hydrolysis.
Corrective Actions for Phenol Formation:
-
Dry Solvents: Ensure Dioxane, Toluene, or THF are anhydrous. Moisture is the primary source of hydroxide for S-O cleavage.
-
Base Selection: Switch from "Hard" bases (NaOH, KOH) to "Softer" or insoluble bases (
, ). -
Temperature: Lower the temperature. S-O cleavage often has a higher activation energy than Pd-catalyzed oxidative addition (if the catalyst is active enough).
Module C: Advanced Troubleshooting (Selectivity)
Q: Can I selectively couple a Triflate in the presence of a Tosylate?
Answer: Yes.
Due to the significant reactivity gap (
-
Step 1: Use a standard Pd catalyst (e.g.,
) at room temperature. This will react only with the Triflate . The Tosylate will remain intact.[3] -
Step 2: After the first coupling, add a more active catalyst (e.g., Pd-XPhos or Ni-catalyst) and raise the temperature (>80°C) to couple the Tosylate .
Q: What about "scrambling" or aryl transfer?
Diagnosis: In rare cases involving mixed sulfonate/halide systems or dual-metal catalysis (Pd/Ni), aryl groups can exchange between metals.[4]
-
Observation: You see homocoupling of the electrophile or wrong regioisomers.
-
Fix: Avoid using Zinc reductants unless necessary (as in reductive cross-electrophile coupling), as Zn can mediate aryl transfer between Pd and Ni centers.
References
-
Roy, A. H.; Hartwig, J. F. "Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature."[5] Journal of the American Chemical Society, 2003 , 125(29), 8704–8705.[5] Link
-
Stoll, A. H.; Knochel, P. "Preparation of polyfunctional arylmagnesium reagents by the addition of magnesium to aryl sulfonates." Organic Letters, 2008 , 10(1), 113-116. (Discusses reactivity order). Link
-
Mundal, D. A.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Mesylates and Tosylates." Journal of the American Chemical Society, 2008 , 130, 2754. (Ligand selection guide). Link
-
Kang, K.; Weix, D. J. "Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates."[4] Journal of the American Chemical Society, 2020 , 142, 10634-10640.[4] (Selectivity protocols). Link
-
Barbero, N.; Martin, R. "Ni-catalyzed carboxylation of (hetero)aryl fluorosulfates." Organic Letters, 2019 , 21, 8879.[6] (Fluorosulfate reactivity).[1][7] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]
- 5. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-Metal-Catalyzed Transformation of Sulfonates via S-O Bond Cleavage: Synthesis of Alkyl Aryl Ether and Diaryl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing deiodination of 2-Iodo-5-methylbenzenesulfonate
Introduction
Welcome to the dedicated technical support guide for 2-Iodo-5-methylbenzenesulfonate. As a key building block in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the stability of the carbon-iodine bond is paramount for successful downstream applications. Deiodination, the premature loss of iodine, is a frequently encountered side reaction that can lead to reduced yields, formation of impurities, and complex purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a deep, mechanistically-grounded understanding of why deiodination occurs and offers field-proven, actionable strategies to prevent it. We will explore the issue through a troubleshooting-focused Q&A, detailed protocols, and visual aids to empower you to overcome this common synthetic hurdle.
Troubleshooting Guide: Suppressing Deiodination
This section directly addresses common issues observed during reactions involving 2-Iodo-5-methylbenzenesulfonate. Each question is answered with an explanation of the underlying cause and a specific, actionable solution.
Question 1: I'm observing significant formation of 5-methylbenzenesulfonate (the deiodinated byproduct) in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). What is the likely cause and how can I fix it?
Answer:
The primary cause is often a mismatch between the rate of the desired catalytic cycle and the rate of competing deiodination pathways. Deiodination in Pd-catalyzed reactions can occur through several mechanisms, including proto-deiodination (reaction with a proton source) or reductive deiodination. The key is to accelerate the productive catalytic cycle, specifically the oxidative addition step, so that it outcompetes the undesired side reactions.
Core Issue: The oxidative addition of the C-I bond to the Pd(0) catalyst is too slow, leaving the aryl iodide vulnerable to degradation.
Solutions:
-
Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand have a profound impact on the rate of oxidative addition. Electron-rich, bulky phosphine ligands are known to accelerate this step.
-
Recommendation: Switch from simple ligands like PPh₃ to more electron-rich and sterically demanding Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, or RuPhos). These ligands stabilize the Pd(0) center and promote rapid oxidative addition.
-
-
Solvent and Base Selection: The reaction medium can either promote or inhibit deiodination.
-
Solvent: Aprotic solvents are generally preferred to minimize proto-deiodination. However, the presence of trace water can be a hidden source of protons. Ensure you are using rigorously dried solvents.
-
Base: While a base is necessary, overly strong or poorly soluble bases can sometimes exacerbate the problem. An aqueous solution of a milder base like K₃PO₄ or K₂CO₃ is often effective and can facilitate the removal of HX generated during the reaction.
-
-
Temperature Control: While higher temperatures increase reaction rates, they can also disproportionately accelerate the rate of deiodination.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 40-60 °C) for a longer period. The activation energy for the desired coupling is often lower than that for the deiodination pathway.
-
Workflow for Troubleshooting Pd-Catalyzed Deiodination
Caption: Simplified radical mechanism for deiodination.
Q2: Are there any additives I can use to scavenge radicals and prevent deiodination during a reaction?
A2: Yes, in cases where a radical mechanism is suspected, the addition of a radical scavenger can be beneficial. However, this must be done cautiously as the scavenger could interfere with your desired reaction.
-
Examples: Small amounts of radical inhibitors like butylated hydroxytoluene (BHT) or TEMPO can sometimes be effective.
-
Caution: Always run a small-scale control reaction to ensure the additive does not negatively impact your catalyst or reagents.
Experimental Protocol: Optimized Suzuki Coupling to Minimize Deiodination
This protocol provides a robust starting point for the Suzuki coupling of 2-Iodo-5-methylbenzenesulfonate with a generic boronic acid, incorporating best practices to suppress the formation of the deiodinated byproduct.
Materials:
-
2-Iodo-5-methylbenzenesulfonate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 2-Iodo-5-methylbenzenesulfonate, the arylboronic acid, and K₃PO₄.
-
Catalyst Pre-mixing: In a separate vial, add the Pd₂(dba)₃ and SPhos.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk flask via syringe.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes to thoroughly remove any dissolved oxygen. This step is critical as oxygen can degrade the Pd(0) catalyst and initiate side reactions.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of argon.
-
Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). Check specifically for the formation of 5-methylbenzenesulfonate.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Bardole, A., et al. (2017). Rationalisation of the dehalogenation side reaction in Suzuki-Miyaura cross-coupling: a DFT study on the role of the phosphine ligand. Organic & Biomolecular Chemistry, 15(46), 9849-9858. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(1), 58-102. [Link]
-
Ji, Y., et al. (2011). The effect of dissolved oxygen on palladium-catalyzed cross-coupling reactions. Tetrahedron Letters, 52(33), 4264-4267. [Link]
Technical Support Center: Scale-Up of 2-Iodo-5-methylbenzenesulfonate
Status: Active Tier: Level 3 (Process Chemistry & Engineering) Subject: Synthesis, Safety, and Troubleshooting for Scale-Up (100g – 10kg) Target Molecule: 2-Iodo-5-methylbenzenesulfonate (Sodium Salt or Acid Dihydrate) Precursor: 2-Amino-5-methylbenzenesulfonic acid (CAS: 88-44-8)
Introduction: The Engineering Challenge
Scaling up the synthesis of 2-iodo-5-methylbenzenesulfonate via the Sandmeyer reaction presents a distinct set of chemical engineering challenges compared to bench-scale synthesis. While the chemistry is textbook—diazotization followed by iodination—the physical chemistry of sulfonic acid zwitterions and the thermodynamics of nitrogen evolution dictate the process safety and yield.
This guide moves beyond the "recipe" to address the critical process parameters (CPPs) that cause batch failure during scale-up.
Part 1: Process Visualization & Workflow
The following diagram outlines the critical path, highlighting thermal control points and phase changes.
Figure 1: Process flow diagram for the synthesis of 2-iodo-5-methylbenzenesulfonate, highlighting the transition from zwitterionic precursor to soluble diazonium intermediate and final salt isolation.
Part 2: Troubleshooting & Optimization (FAQs)
Module A: Diazotization (The "Slurry" Phase)
Q1: My starting material (2-amino-5-methylbenzenesulfonic acid) is not dissolving in the acid. Should I add more water?
-
Technical Insight: Do not dilute excessively. This precursor exists as a zwitterion (inner salt) and has low solubility in acidic media.
-
Protocol: It is normal for the starting material to remain as a fine suspension. As the diazotization proceeds, the zwitterion is converted into the diazonium salt , which is ionic and highly water-soluble.
-
Visual Cue: The reaction mixture should transition from a milky white/grey suspension to a clear (or slightly amber) solution as the
is added. If solids remain after full addition, your conversion is incomplete.
Q2: The reaction temperature spiked during nitrite addition. Is the batch ruined?
-
Risk Assessment: If the temperature exceeded 10–15°C, there is a high risk of phenol formation (hydrolysis of the diazonium salt) or decomposition.
-
Correction:
-
Test for diazo activity: Take a drop of the solution and add it to an alkaline solution of
-naphthol (R-salt). A brilliant red/orange precipitate indicates the diazo species is still present. -
If no color develops, the batch has decomposed.
-
-
Scale-Up Control: In reactors >5L, use sub-surface addition of
to prevent local hot spots and fuming.
Q3: How do I determine the exact endpoint of diazotization without HPLC?
-
The "Starch-Iodide" Method:
-
Dip a glass rod into the reaction mixture.
-
Touch it to starch-iodide paper.[1]
-
Instant Blue/Black: Excess Nitrous Acid (
) is present (Good, but don't overdo it). -
No Color: Insufficient Nitrite. Add more.
-
Delayed Color: The paper is reacting with air oxidation; insufficient nitrite.
-
-
Critical Step: Before moving to iodination, destroy excess
by adding Urea or Sulfamic Acid until the starch-iodide test is negative. Reason: Excess nitrite will oxidize your Potassium Iodide (KI) to Iodine ( ) immediately, wasting reagent and complicating purification.
Module B: Iodination (The "Gas" Phase)
Q4: Upon adding KI, the reactor foamed over. How do I prevent this?
-
Root Cause: The substitution of the diazo group (
) with Iodine ( ) releases nitrogen gas ( ). At scale, this gas evolution can displace liquid volume (foaming). -
Engineering Control:
-
Do not add solid KI. Dissolve KI in a minimal amount of water.
-
Dosing Ramp: Add the KI solution slowly to the cold diazonium solution. Nitrogen evolution is usually slow at 0–5°C but accelerates rapidly as the reactor is warmed to room temperature.
-
Headspace: Ensure 30–40% reactor headspace to accommodate foaming. Use a mechanical stirrer with a foam-breaking impeller if possible.
-
Q5: The final product is dark purple/brown. How do I clean it?
-
Chemistry: The color is due to free Iodine (
) generated by side reactions (oxidation of iodide). -
Protocol:
-
After the reaction is complete (no more
evolution), add Sodium Bisulfite ( ) or Sodium Thiosulfate solution. -
Titrate until the color shifts from purple/brown to yellow/tan.
-
Note: Do not acidify strongly during this wash, as
gas may evolve.
-
Module C: Isolation (The "Salt" Phase)
Q6: I cannot get the product to crystallize; it’s an oil or a wet paste.
-
Solubility Physics: Benzenesulfonates are highly water-soluble. You must use the Common Ion Effect .
-
Procedure (Salting Out):
-
Heat the reaction mixture to dissolve all solids.
-
Add Sodium Chloride (NaCl) to the hot solution (approx. 20–25% w/v).
-
Cool slowly to 0–5°C. The high
concentration forces the precipitation of Sodium 2-iodo-5-methylbenzenesulfonate.
-
-
Validation: Check the filtrate density. If it is low, insufficient salt was used.
Part 3: Quantitative Data & Specifications
Table 1: Stoichiometry & Reagent Specifications
| Reagent | Role | Eq. (Molar) | Critical Specification |
| 2-Amino-5-methylbenzenesulfonic acid | Precursor | 1.0 | Purity >98%; <1% Isomers |
| Hydrochloric Acid (37%) | Solvent/Acid | 2.5 – 3.0 | Maintain pH < 1 throughout |
| Sodium Nitrite ( | Diazotization | 1.05 – 1.1 | 40% aq. solution; Filter before use |
| Potassium Iodide ( | Iodination | 1.2 – 1.5 | Dissolve in min. water (approx 1:1 w/w) |
| Sodium Bisulfite | Quench | As needed | 10% solution |
| Sodium Chloride | Isolation | Saturation | Industrial grade is acceptable |
Table 2: Process Safety Limits
| Parameter | Limit | Consequence of Excursion |
| Diazotization Temp | Max 5°C | Decomposition to phenols; |
| Nitrite Excess | Positive Starch Test | If negative, incomplete conversion. If too high, |
| Iodination Temp | Ramp to 60–80°C | If heated too fast: Uncontrollable |
| Diazo Storage | < 4 Hours | Diazo-sulfonates are unstable. Do not isolate dry diazonium salt. |
Part 4: Analytical Validation
To ensure the integrity of your synthesized 2-iodo-5-methylbenzenesulfonate, use the following markers:
-
1H NMR (D2O):
-
Look for the disappearance of the broad
protons. -
Shift: The aromatic protons ortho to the Iodine will shift downfield compared to the amine precursor due to the shielding effect of the large Iodine atom.
-
Key Signal: Methyl group singlet at approx
2.3 ppm.
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate Buffer (pH 3) / Acetonitrile gradient.
-
Note: Sulfonic acids are very polar; they elute early (near void volume) unless ion-pairing agents are used or pH is low.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1923). Diazotization of Aminosulfonic Acids. Org. Synth. 1923, 3, 33.
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. (Authoritative source on thermal stability and scale-up hazards of diazonium compounds).
-
PubChem. (n.d.). Sodium 3-iodobenzenesulfonate (Analogous Structure Properties). National Center for Biotechnology Information. Retrieved from
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
Validation & Comparative
Comparative Reactivity Analysis: 2-Iodo-5-methylbenzenesulfonate vs. 2-Bromo-5-methylbenzenesulfonate in Synthetic Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the rational design of complex molecular architectures, the choice of starting materials is paramount. Aryl halides and sulfonates are foundational building blocks, particularly in the construction of pharmaceutical intermediates. This guide provides an in-depth comparison of two closely related yet distinct substrates: 2-iodo-5-methylbenzenesulfonate and 2-bromo-5-methylbenzenesulfonate. We will dissect their reactivity profiles, grounded in fundamental chemical principles and supported by experimental evidence, to empower chemists in making informed decisions for their synthetic strategies.
The primary distinction between these two molecules lies in the halogen at the 2-position. This single atomic substitution has profound implications for the reactivity of the carbon-halogen (C-X) bond, which is the lynchpin for many critical bond-forming reactions.
Core Physicochemical Properties Governing Reactivity
The divergent behavior of these two substrates can be traced back to the inherent properties of the carbon-iodine and carbon-bromine bonds.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The most critical factor, especially in reactions involving C-X bond cleavage, is the bond strength. The C-I bond is significantly weaker and longer than the C-Br bond. This lower BDE means that less energy is required to break the C-I bond, making the iodo-derivative inherently more reactive in processes where this cleavage is rate-limiting.[1][2][3][4]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
| Data compiled from various sources. Actual values may vary slightly depending on the specific molecular environment.[1] |
-
Electronic Influence of the Sulfonate Group: The benzenesulfonate moiety is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This group deactivates the aromatic ring toward electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate.[5][6] In both 2-iodo- and 2-bromo-5-methylbenzenesulfonate, the halogen is positioned ortho to this strongly activating group, a key structural feature for SNAr reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For substrates like aryl halides, the catalytic cycle is typically initiated by an oxidative addition of the aryl halide to a Pd(0) complex. This step is often the slowest (rate-determining) in the entire cycle.[7][8][9]
The generally accepted reactivity trend for aryl halides in oxidative addition is: Ar-I > Ar-Br > Ar-Cl .[9][10][11][12]
This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond in 2-iodo-5-methylbenzenesulfonate allows for a faster rate of oxidative addition compared to the stronger C-Br bond in its bromo-counterpart.[13] This translates to several practical advantages for the iodo-derivative:
-
Milder reaction conditions (lower temperatures).
-
Lower required catalyst loadings.
-
Faster reaction times.
-
Compatibility with less active or sterically hindered catalysts.
Caption: General mechanism for SNAr reactions.
The reactivity in SNAr reactions follows a trend that is often the reverse of that seen in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I .
This order is dictated by two factors in the rate-determining addition step:
-
Electronegativity: The more electronegative the halogen, the more it polarizes the ipso-carbon, making it more electrophilic and susceptible to nucleophilic attack. Bromine is more electronegative than iodine, thus favoring the initial attack on the bromo-derivative.
-
Stabilization of the Intermediate: The electron-withdrawing power of the halogen helps stabilize the developing negative charge in the Meisenheimer complex.
Therefore, for SNAr reactions, 2-bromo-5-methylbenzenesulfonate is generally expected to be more reactive than 2-iodo-5-methylbenzenesulfonate . [14]The superior leaving group ability of iodide is irrelevant to the rate of the reaction, as its departure occurs in a fast, subsequent step.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a self-validating system to experimentally confirm the differential reactivity in a common cross-coupling reaction.
Objective: To demonstrate the superior reactivity of 2-iodo-5-methylbenzenesulfonate over 2-bromo-5-methylbenzenesulfonate in a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
2-Iodo-5-methylbenzenesulfonate (Substrate I)
-
2-Bromo-5-methylbenzenesulfonate (Substrate B)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, degassed
-
Ethanol, degassed
-
Deionized water, degassed
-
Reaction vials with stir bars
-
TLC plates (silica gel) and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), set up two identical reaction vials.
-
Vial I: Add 2-iodo-5-methylbenzenesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).
-
Vial B: Add 2-bromo-5-methylbenzenesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).
-
-
Solvent Addition: To each vial, add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).
-
Reaction: Seal both vials and place them in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously.
-
Monitoring: After 30 minutes, and every hour thereafter, carefully take a small aliquot from each reaction mixture. Spot the samples on a TLC plate alongside the starting materials. Develop the plate and visualize under UV light.
-
Workup (after completion or at a set time point, e.g., 4 hours): Cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion percentage for each reaction.
Expected Outcome: The TLC analysis will show a much faster consumption of the starting material and formation of the product in Vial I compared to Vial B. The final analysis will confirm a significantly higher conversion/yield for the reaction with 2-iodo-5-methylbenzenesulfonate within the given timeframe, validating its higher reactivity in this transformation.
Summary and Recommendations
| Feature | 2-Iodo-5-methylbenzenesulfonate | 2-Bromo-5-methylbenzenesulfonate |
| Primary Application | Rapid, efficient cross-coupling reactions | SNAr reactions; sequential cross-coupling |
| C-X Bond Energy | Lower (~213 kJ/mol) | Higher (~285 kJ/mol) |
| Cross-Coupling Reactivity | Higher (faster oxidative addition) | Lower (slower oxidative addition) |
| SNAr Reactivity | Lower (less electrophilic ipso-carbon) | Higher (more electrophilic ipso-carbon) |
Expert Recommendation:
-
Choose 2-Iodo-5-methylbenzenesulfonate for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.) where high efficiency, mild conditions, and speed are critical.
-
Syntheses involving sensitive functional groups that cannot tolerate prolonged heating or high catalyst loads.
-
Late-stage functionalization where maximizing yield is the primary goal.
-
-
Choose 2-Bromo-5-methylbenzenesulfonate for:
-
Nucleophilic aromatic substitution (SNAr) reactions, where its higher electrophilicity at the ipso-carbon leads to faster reaction rates.
-
Stepwise synthetic sequences where a less reactive halide is needed to allow for selective reaction at another, more labile site (e.g., an iodide or triflate).
-
Cases where cost and availability of the starting material are significant drivers, as bromo-aromatics can sometimes be more accessible.
-
By understanding the fundamental principles that dictate the reactivity of these substrates, researchers can strategically select the optimal building block, thereby streamlining synthetic routes, improving yields, and accelerating the drug development process.
References
Sources
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. 6.8 Describing a Reaction: Bond Dissociation Energies – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Selection of Aryl Halides in Pd-Catalysis: A Performance & Optimization Guide
Topic: Comparison of Aryl Halides in Palladium-Catalyzed Cross-Coupling Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of pharmaceutical synthesis, the choice between aryl iodides (Ar-I), bromides (Ar-Br), and chlorides (Ar-Cl) is rarely a simple matter of availability.[1][2][3] It is a calculated trade-off between reactivity (oxidative addition rates) , atom economy , and catalyst cost .
While Aryl Iodides offer the path of least resistance regarding kinetics, they are often economically viable only in early-stage discovery. Aryl Chlorides represent the industrial "holy grail"—abundant and efficient—but demand sophisticated ligand architectures to overcome their kinetic inertness. This guide dissects the mechanistic nuances and provides validated protocols to navigate this decision matrix.
Mechanistic Foundation: The Oxidative Addition Bottleneck
The primary differentiator between aryl halides is the Bond Dissociation Energy (BDE) of the Carbon-Halogen bond. In the catalytic cycle, the Oxidative Addition (OA) of the Ar-X bond to the Pd(0) species is the rate-determining step (RDS) for aryl chlorides and deactivated aryl bromides.
Thermodynamic Reality:
-
Ar-I (C-I): ~65 kcal/mol. Weak bond. OA is fast and often exothermic.
-
Ar-Br (C-Br): ~81 kcal/mol. Moderate bond. The standard "workhorse."
-
Ar-Cl (C-Cl): ~96 kcal/mol. Strong bond. OA is endothermic or kinetically slow without electron-rich ligands.
Visualization: The Critical OA Interface
The following diagram illustrates the catalytic cycle, highlighting where the halide choice dictates the energy barrier.
Figure 1: The Palladium Catalytic Cycle.[2][4][5] The red zone indicates the Oxidative Addition step, which is the primary kinetic bottleneck for Aryl Chlorides.
Comparative Performance Matrix
The following data synthesizes performance metrics across standard cross-coupling conditions (e.g., Suzuki-Miyaura).
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |
| Reactivity (OA Rate) | High (Fastest) | Moderate | Low (Slowest) |
| Bond Strength (BDE) | ~65 kcal/mol | ~81 kcal/mol | ~96 kcal/mol |
| Ligand Requirement | Minimal (PPh3 often suffices) | Standard (PPh3, dppf) | Specialized (SPhos, XPhos, NHC) |
| Atom Economy | Poor (High mass waste) | Moderate | Excellent (Low mass waste) |
| Cost | $ (Low) | ||
| Stability | Low (Light sensitive) | Good | Excellent |
| Side Reactions | Dehalogenation (reduction) | Occasional | Rare (due to bond strength) |
Expert Insight: While Ar-I is the most reactive, it carries a hidden risk: Catalyst Poisoning. The iodide anion (
Experimental Protocols & Data
To demonstrate the practical differences, we compare the coupling of 4-chloro/bromo/iodo-toluene with phenylboronic acid.
Protocol A: The "Standard" Condition (Non-Specialized)
Best for: Discovery Chemistry, Ar-I, Ar-Br
-
Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), Phenylboronic acid (1.5 equiv),
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed DME/Water (2:1, 0.2 M).
-
Reaction: Heat to 80°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc, analyze by HPLC/NMR.
Protocol B: The "Activated" Condition (Chloride-Specific)
Best for: Process Chemistry, Ar-Cl, Sterically hindered Ar-Br
-
Setup: Charge vial with Aryl Chloride (1.0 equiv), Boronic acid (1.5 equiv),
(2.0 equiv). -
Catalyst: Add
(1 mol%) and SPhos or XPhos (2-4 mol%). Alternatively, use Pd-PEPPSI-IPr (1 mol%). -
Solvent: Add degassed Toluene/Water (10:1) or 1,4-Dioxane.
-
Reaction: Heat to 100°C for 2–12 hours.
Comparative Yield Data (Representative)
| Substrate (4-Tol-X) | Protocol A (PPh3, 80°C, 4h) | Protocol B (SPhos, 100°C, 4h) |
| 4-Iodo-toluene | 98% Yield | 99% Yield |
| 4-Bromo-toluene | 92% Yield | 98% Yield |
| 4-Chloro-toluene | < 5% Yield (Trace) | 95% Yield |
Analysis: Protocol A fails for chlorides because
Decision Framework: When to Switch?
Do not default to Aryl Bromides. Use this logic flow to optimize your route.
Figure 2: Decision Matrix for Aryl Halide Selection. Blue nodes indicate decision points; Green nodes indicate optimal substrate choice.
Troubleshooting & Optimization (The "Senior Scientist" Notes)
-
The "Chloride" Myth: Many chemists avoid chlorides fearing failure. Modern pre-catalysts like Pd-PEPPSI or G3-Buchwald Palladacycles activate chlorides at room temperature. If cost is a driver, invest time in screening these ligands.
-
The "Iodide" Trap: If your reaction with Ar-I stalls after 50% conversion, you likely have iodide inhibition.
-
Solution: Add a silver salt (e.g.,
or ) to precipitate AgI and free the catalyst, or switch to Ar-Br [3].
-
-
Solvent Effects: For Ar-Cl, use solvents that allow higher temperatures (Dioxane, Toluene) or promote the "cocktail" effect. Water is beneficial in Suzuki couplings as it activates the boronic acid, but ensure your catalyst is stable.
References
-
Mechanism of Oxidative Addition: Chem. Rev.2016 , 116, 12564.
-
Buchwald Ligands for Chlorides: J. Am. Chem. Soc.2005 , 127, 4685.
-
Halide Inhibition Effects: Organometallics2011 , 30, 5010.
-
Industrial Application of Aryl Chlorides: Org. Process Res. Dev.2012 , 16, 1156.
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Iodo-5-methylbenzenesulfonate in Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost. 2-Iodo-5-methylbenzenesulfonate is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, practical considerations such as cost, availability, and the desire for milder reaction conditions often necessitate the exploration of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents to 2-iodo-5-methylbenzenesulfonate, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic strategies.
Understanding the Landscape: The Reactivity of Aryl Electrophiles in Cross-Coupling
The utility of 2-iodo-5-methylbenzenesulfonate and its alternatives lies predominantly in their application as aryl electrophiles in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for common leaving groups in palladium-catalyzed reactions is:
I > Br > OTf (triflate) > Cl > OTs (tosylate) [1]
This trend is primarily dictated by the bond dissociation energy of the carbon-leaving group bond and the kinetics of the oxidative addition step in the catalytic cycle. The weaker C-I bond allows for faster oxidative addition of the aryl iodide to the palladium(0) catalyst, often under milder conditions compared to other halides.[2]
This guide will focus on the most practical alternatives to the iodo-compound: the corresponding bromo, chloro, and triflate analogues of 5-methylbenzenesulfonate.
A Comparative Analysis of Key Alternatives
Sodium 2-Bromo-5-methylbenzenesulfonate
The bromo analogue represents a well-balanced alternative, offering a compromise between the high reactivity of the iodide and the cost-effectiveness of the chloride.
Synthesis: Sodium 2-bromo-5-methylbenzenesulfonate can be synthesized from 2-bromo-5-methylaniline via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt, and subsequent hydrolysis. A more direct route involves the sulfonation of 4-bromotoluene.
Reactivity and Performance: Aryl bromides are generally less reactive than aryl iodides but are still excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] The use of more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu laboratories, has significantly improved the efficiency of reactions involving aryl bromides, often allowing for lower catalyst loadings and milder reaction conditions than previously required.
Sodium 2-Chloro-5-methylbenzenesulfonate
From an industrial and economic standpoint, aryl chlorides are the most attractive substrates due to their low cost and wide availability.[4]
Synthesis: The synthesis of sodium 2-chloro-5-methylbenzenesulfonate can be achieved by the chlorosulfonation of 4-chlorotoluene.[5]
Reactivity and Performance: Historically, the high bond strength of the C-Cl bond made aryl chlorides challenging substrates for cross-coupling reactions. However, significant advances in catalyst development, particularly the use of sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides routine in many cases.[6] Reactions involving aryl chlorides often require higher temperatures, higher catalyst loadings, and stronger bases compared to their bromo and iodo counterparts.
Sodium 2-(Trifluoromethylsulfonyloxy)-5-methylbenzenesulfonate (Aryl Triflate)
Aryl triflates, which can be readily prepared from the corresponding phenols, are excellent alternatives to aryl halides and often exhibit reactivity comparable to or slightly less than aryl bromides.[4][7]
Synthesis: The triflate analogue is synthesized by the reaction of sodium 2-hydroxy-5-methylbenzenesulfonate with trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a base.
Reactivity and Performance: Aryl triflates are highly effective in Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][8] The triflate group is an excellent leaving group, and its reactivity can sometimes be tuned by the choice of catalyst and ligands. One advantage of triflates is their straightforward preparation from phenols, which are a large and diverse class of commercially available starting materials.
Data-Driven Comparison of Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
To provide a clearer picture of the relative performance of these alternatives, the following tables summarize typical experimental data for Suzuki-Miyaura, Heck, and Sonogashira reactions using analogous aryl halides and triflates. While direct comparative data for the 2-methylbenzenesulfonate scaffold is not extensively published, these examples serve as a reliable guide to the expected trends.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Leaving Group (X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 2 | 95 | [9] |
| Br | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 100 | 12 | 92 | [10] |
| Cl | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | K₃PO₄ | 110 | 24 | 88 | [6] |
| OTf | Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | 80 | 6 | 94 | [7] |
This data is illustrative and compiled from various sources. Actual results will vary based on specific substrates and conditions.
Table 2: Heck Coupling with Styrene
| Leaving Group (X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(OAc)₂ (1 mol%) | Et₃N | 100 | 4 | 90 | [11] |
| Br | Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%) | NaOAc | 120 | 16 | 85 | [11] |
| Cl | Pd₂(dba)₃ (2 mol%), PCy₃ (8 mol%) | K₂CO₃ | 140 | 24 | 75 | [4] |
| OTf | Pd(OAc)₂ (2 mol%) | Et₃N | 100 | 8 | 88 | [4] |
This data is illustrative and compiled from various sources. Actual results will vary based on specific substrates and conditions.
Table 3: Sonogashira Coupling with Phenylacetylene
| Leaving Group (X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%) | Et₃N | 25 | 1 | 98 | [8] |
| Br | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | 60 | 6 | 92 | [8] |
| Cl | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), CuI (5 mol%) | Cs₂CO₃ | 100 | 18 | 80 | [4] |
| OTf | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | 50 | 4 | 95 | [4] |
This data is illustrative and compiled from various sources. Actual results will vary based on specific substrates and conditions.
Mechanistic Considerations: The "Why" Behind Reactivity Differences
The disparities in reactivity among aryl iodides, bromides, chlorides, and triflates in palladium-catalyzed cross-coupling reactions are rooted in the initial and often rate-determining step: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-leaving group (C-X) bond, forming a palladium(II) intermediate.
The ease of this process is inversely related to the strength of the C-X bond. The C-I bond is the weakest, followed by C-Br, and then C-Cl, which is the strongest. This directly correlates with the observed reactivity trend (I > Br > Cl).[2] Aryl triflates are also highly reactive due to the excellent leaving group ability of the triflate anion.[12][13][14][15]
The choice of ligand on the palladium catalyst is crucial for modulating its reactivity. Electron-rich and bulky ligands, such as biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, which promotes the oxidative addition of less reactive electrophiles like aryl chlorides.
Caption: The catalytic cycle of palladium-catalyzed cross-coupling and the relative rates of oxidative addition for different aryl electrophiles.
Experimental Protocols: Representative Procedures
The following are generalized, representative protocols for common cross-coupling reactions. Note: These are starting points and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Heck Coupling of an Aryl Iodide
-
Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 equiv), styrene (1.2 equiv), base (e.g., triethylamine, 2.0 equiv), and palladium catalyst (e.g., Pd(OAc)₂, 1 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Triflate
-
Reaction Setup: To a flask, add the aryl triflate (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base: Add a solvent (e.g., THF) and a base (e.g., triethylamine).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Cost and Availability: A Practical Consideration
A crucial aspect of reagent selection is the balance between reactivity, cost, and availability. The following provides a general overview:
| Reagent Type | Relative Cost | General Availability | Key Considerations |
| Aryl Iodides | Highest | Good | High reactivity, often milder conditions. |
| Aryl Bromides | Moderate | Excellent | Good balance of reactivity and cost. |
| Aryl Chlorides | Lowest | Excellent | Most cost-effective, but may require more robust catalysts and harsher conditions. |
| Aryl Triflates | High | Good (from phenols) | High reactivity, good alternative when corresponding halide is unavailable or phenol is cheap. |
Conclusion and Recommendations
The choice of an alternative to 2-iodo-5-methylbenzenesulfonate is a multifactorial decision that hinges on the specific requirements of your synthesis.
-
For maximum reactivity and mild reaction conditions , the iodo-compound remains the gold standard. However, if cost is a concern, the bromo-analogue offers a very attractive balance of reactivity and affordability.
-
For large-scale synthesis where cost is the primary driver, investing in the development of a robust catalytic system for the chloro-analogue is highly recommended. The long-term cost savings can be substantial.
-
The triflate-analogue is an excellent choice when the corresponding phenol is readily available and inexpensive, or when the halide analogues are difficult to prepare.
By understanding the interplay between the leaving group, catalyst system, and reaction conditions, researchers can confidently select the most appropriate reagent to achieve their synthetic goals efficiently and economically.
References
-
Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491–502. [Link]
- Hartwig, J. F. (2010). Organometallic chemistry.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Espinet, P., & Echavarren, A. M. (2004). The Heck reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl and vinyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Kang, K., Huang, L., & Weix, D. J. (2020). Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 142(24), 10634–10640. [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
-
Hoshiya, N., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(29), 10173–10183. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4571. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium-catalyzed cross-coupling reactions: a historical perspective. Organometallics, 31(22), 7753-7808.
-
Organic Syntheses Procedure for Sodium 2-bromoethanesulfonate. [Link]
- Hanley, P. S., & Hartwig, J. F. (2015). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates.
-
ChemUniverse. (n.d.). 2-chloro-5-(methylsulfonyl)benzoic acid. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). A comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(1), 21-26. [Link]
-
De Clercq, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560. [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]
- Miyaura, N. (1997). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Advances in Metal-Organic Chemistry (Vol. 6, pp. 187-243). JAI Press.
-
MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
-
Shang, R., & Fu, Y. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(16), 5328-5353. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
-
BuyersGuideChem. (n.d.). 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-5-methylbenzaldehyde. [Link]
-
AERU. (2025). 2-chloro-5-methoxybenzenesulfonamide (Ref: IN-F4106). [Link]
- Google Patents. (n.d.).
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
-
J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. [Link]
- Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.
- Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O and C(sp3)−O Electrophiles. Journal of the American Chemical Society, 130(48), 16498–16499.
-
Munday, R. H., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(3), 479-495. [Link]
-
Pinto, A. S., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4338. [Link]
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
AD PHARMACHEM. (n.d.). Top-Grade Sodium 2-Bromo Propionate. [Link]
Sources
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- 15. researchgate.net [researchgate.net]
Comparative Guide: Sulfonate vs. Triflate Leaving Groups in Organic Synthesis
Executive Summary
In the optimization of nucleophilic substitutions and transition-metal-catalyzed cross-couplings, the choice between sulfonates (mesylates/tosylates) and triflates (trifluoromethanesulfonates) is a critical decision point. This guide objectively compares these leaving groups based on reactivity kinetics, hydrolytic stability, and synthetic utility.
-
The Verdict: Triflates are the superior choice for maximizing reactivity and coupling efficiency in difficult substrates (sterically hindered or electron-rich arenas), offering reactivity profiles comparable to iodides. Tosylates/Mesylates are the pragmatic choice for scale-up, cost-reduction, and bench-stable intermediates, provided the catalytic system (ligand/metal) is sufficiently active to overcome their higher activation energy barrier.
Mechanistic Foundation: The Physics of Leaving Groups
The leaving group ability (
Structural Drivers[1][2]
-
Mesylate (Ms) / Tosylate (Ts): Stabilization occurs via resonance delocalization of the negative charge over the three sulfonyl oxygens.
-
Triflate (Tf): In addition to resonance, the trifluoromethyl (
) group exerts a massive inductive electron-withdrawing effect ( effect). This pulls electron density away from the sulfur center, dramatically stabilizing the anion and making the bond significantly weaker and more polarized.
Figure 1: Reactivity vs. Stability Trade-off The following diagram illustrates the inverse relationship between leaving group lability and environmental stability.
Caption: The "Reactivity-Stability Seesaw." Triflates offer maximum reactivity at the cost of hydrolytic instability, while Tosylates provide robustness suitable for storage.
Performance Analysis: Quantitative Comparison
The following data aggregates solvolysis rates and acidity constants to quantify the performance gap.
Table 1: Kinetic and Thermodynamic Parameters
| Parameter | Mesylate (OMs) | Tosylate (OTs) | Triflate (OTf) |
| Conjugate Acid | Methanesulfonic acid | p-Toluenesulfonic acid | Triflic acid |
| Acid | ~ -1.9 | ~ -2.8 | ~ -14.0 |
| 1.0 (Reference) | ~0.70 | ~56,000 | |
| Leaving Group Class | Good | Good | Super |
| Pd-Oxidative Addition | Slow (Requires heat/ligands) | Slow (Requires heat/ligands) | Fast (RT possible) |
| Hydrolytic Stability | High | Very High | Low (Moisture sensitive) |
Data synthesized from solvolysis studies in polar protic media [1, 2].[1] Note the magnitude of difference for triflates (
Application in Catalysis: Cross-Coupling Strategies
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the Oxidative Addition step is often rate-limiting for sulfonates.
-
Triflates: Behave like Iodides/Bromides . They undergo facile oxidative addition to
species, often at room temperature. -
Tosylates: Behave like Chlorides .[1][3] The
bond is stronger.[1] Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiarylphosphines like XPhos, or Josiphos) to increase the electron density on the Pd center, facilitating the insertion into the bond.
Figure 2: Mechanistic Divergence in Pd-Catalysis
Caption: Oxidative addition pathways. Triflates add spontaneously; Tosylates require ligand-assisted activation.
Experimental Protocols
To ensure reproducibility, the following protocols address the specific handling requirements of each group.
Protocol A: Synthesis of Aryl Triflates (Moisture Sensitive)
Use this for: Activating phenols for high-value cross-coupling.
Reagents: Triflic Anhydride (
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solvation: Dissolve the phenol (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM (
). Cool to . -
Addition: Add
(1.2 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic. -
Reaction: Stir at
for 1-2 hours. Monitor by TLC (Triflates are often non-polar spots). -
Workup: Quench with cold water. Extract with DCM.[1] Wash organic layer with dilute
(to remove pyridine), then brine. -
Purification: Flash chromatography on silica gel. Note: Store under inert gas at low temp; prone to hydrolysis on prolonged shelf storage.
Protocol B: Synthesis of Aryl Tosylates (Robust)
Use this for: Scale-up, storage, or cost-sensitive steps.
Reagents: p-Toluenesulfonyl chloride (
-
Setup: Standard benchtop glassware (no rigorous drying needed usually, though dry solvents preferred).
-
Solvation: Dissolve phenol (1.0 equiv),
(1.5 equiv), and DMAP (0.1 equiv) in DCM. -
Addition: Add
(1.2 equiv) in one portion at Room Temperature (RT). -
Reaction: Stir at RT for 4-12 hours.
-
Workup: Wash with water, then 1M
(removes unreacted as soluble salt), then brine. -
Purification: Recrystallization (often possible as solids) or short silica plug. Stable on shelf for months/years.
Decision Matrix
| Scenario | Recommended Group | Reasoning |
| Substrate is sterically hindered | Triflate | High reactivity overcomes steric penalty. |
| Substrate is electron-rich | Triflate | Electron-rich rings deactivate the C-O bond; super-leaving group needed. |
| Large scale manufacturing | Tosylate | |
| Long-term storage required | Tosylate | Triflates degrade with moisture over time. |
| Mild reaction conditions (RT) | Triflate | Allows coupling without heating sensitive substrates. |
References
-
Reactivity of Sulfonates: Wipf, P. (2006). Nucleophilic Substitution Reactions: Relative Leaving Group Abilities. University of Pittsburgh. Link
-
Solvolysis Rates: Bentley, T. W., et al. (1994). Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. J. Chem. Soc., Perkin Trans. 2. Link
-
Cross-Coupling Mechanisms: Hartwig, J. F., et al. (2015). Oxidative Addition of Aryl Tosylates to Palladium(0). J. Am. Chem. Soc. Link
-
Triflate Synthesis: Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Org. Lett. Link
Sources
Benchmarking 2-Iodo-5-methylbenzenesulfonate in Catalysis: A Comparative Technical Guide
The following guide provides an in-depth technical benchmarking of 2-Iodo-5-methylbenzenesulfonate (specifically its potassium salt, often abbreviated as 5-Me-IBS Precursor ), a high-performance organocatalyst precursor used in green oxidation chemistry.
Executive Summary: The Rise of Hypervalent Iodine Catalysis[1][2]
In the shift away from toxic transition metals (Cr, Mn, Os) and hazardous stoichiometric oxidants (IBX, DMP), Potassium 2-iodo-5-methylbenzenesulfonate has emerged as a premier pre-catalyst for generating hypervalent iodine(V) species in situ.
When coupled with Oxone® (potassium peroxymonosulfate) as a terminal oxidant, this compound generates 2-iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS) , a water-soluble, highly active oxidant. It outperforms traditional hypervalent iodine reagents in scalability, safety, and atom economy, particularly for the selective oxidation of alcohols and oxidative rearrangements.
Key Performance Indicators (KPIs)
-
Catalytic Loading: Ultra-low (0.05 – 5 mol%).
-
Turnover Frequency (TOF): Superior to standard IBS (2-iodobenzenesulfonic acid) in specific lipophilic contexts.
-
Selectivity: Tunable (Aldehyde vs. Carboxylic Acid) based on oxidant stoichiometry.
-
Green Profile: Aqueous/organic biphasic media; metal-free; non-explosive pre-catalyst.
Mechanistic Insight & Catalytic Cycle
To deploy this catalyst effectively, one must understand the active species. The commercial product is the I(I) iodide salt . Under reaction conditions, it undergoes a two-stage oxidation to the active I(V) iodoxy species.
The 5-Me-IBS Catalytic Cycle
The sulfonate group plays a dual role: it imparts water solubility (facilitating removal) and electronic activation via the ortho-effect, stabilizing the hypervalent center.
Figure 1: The pre-catalyst (Ar-I) is oxidized by Oxone to the I(III) intermediate and then to the active I(V) species (5-Me-IBS). The I(V) species oxidizes the alcohol and reduces back to I(III), closing the cycle.
Comparative Benchmarking
The following data compares 5-Me-IBS against its parent compound (IBS ) and stoichiometric alternatives (IBX , DMP , TEMPO ).
Table 1: Performance Matrix in Alcohol Oxidation
| Feature | 5-Me-IBS (Catalytic) | IBS (Catalytic) | IBX (Stoichiometric) | TEMPO/Bleach |
| Active Species | 2-Iodoxy-5-methylbenzenesulfonic acid | 2-Iodoxybenzenesulfonic acid | 2-Iodoxybenzoic acid | Nitrosonium ion |
| Loading | 0.1 – 5 mol% | 1 – 5 mol% | 110 – 150 mol% | 1 – 5 mol% |
| Solubility | High (Water/MeCN) | High (Water) | Poor (DMSO only) | High (Organic) |
| Lipophilicity | Enhanced (Methyl group) | Low | Low | High |
| Selectivity | Tunable (Aldehyde or Acid) | Tunable | Aldehyde dominant | Aldehyde dominant |
| Safety | High (In situ generation) | High | Explosive impact risk | Moderate |
| Atom Economy | Excellent | Excellent | Poor | Good |
Critical Analysis: Why Choose 5-Me-IBS over IBS?
While IBS (2-iodobenzenesulfonic acid) is the parent catalyst, the 5-methyl derivative offers distinct advantages in oxidative rearrangements and lipophilic substrates .
-
Case Study: In the oxidative rearrangement of tertiary allylic alcohols to enones, 5-Me-IBS demonstrated superior conversion rates compared to IBS, likely due to improved interaction with the organic substrate in the biphasic (Nitromethane/Water) system.
-
Scalability: 5-Me-IBS is the catalyst of choice for kilogram-scale oxidations (e.g., Menthol to Menthone) in Organic Syntheses protocols due to its robust crystalline nature and ease of recovery.
Experimental Protocols (Self-Validating Systems)
This protocol is adapted from high-reliability sources (Organic Syntheses 2012, 89, 105) and optimized for reproducibility.
Protocol A: Selective Oxidation of Alcohols to Aldehydes/Ketones
Objective: Oxidize 4-bromobenzyl alcohol to 4-bromobenzaldehyde.
Reagents:
-
Substrate: 4-Bromobenzyl alcohol (1.0 equiv)
-
Pre-catalyst: Potassium 2-iodo-5-methylbenzenesulfonate (1 mol%)[1][2][3][4]
-
Oxidant: Oxone® (1.0 equiv for Aldehyde; 2.2 equiv for Acid)
-
Solvent: Acetonitrile / Water (1:1 v/v) or Nitromethane / Water.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve the substrate in Acetonitrile.
-
Catalyst Addition: Add Potassium 2-iodo-5-methylbenzenesulfonate (0.01 equiv). The salt may not dissolve completely until water is added.
-
Oxidant Activation: Add water, followed by Oxone® (1.0 equiv) in a single portion.
-
Checkpoint: The reaction is biphasic or a suspension.[3] Vigorous stirring (>800 rpm) is critical to ensure mass transfer between the aqueous oxidant phase and the organic substrate phase.
-
-
Reaction: Stir at room temperature (or mild heat, 50°C) for 2–4 hours.
-
Quench & Workup:
-
Filter off the insoluble inorganic salts (potassium sulfate).
-
Extract the filtrate with ethyl acetate.
-
Wash organic layer with sodium thiosulfate (to reduce residual active iodine species) and brine.
-
-
Purification: Evaporate solvent. The product is often pure enough for use; otherwise, purify via silica gel chromatography.
Protocol B: Oxidation to Carboxylic Acids
To drive the reaction to the carboxylic acid, modify Step 3 :
-
Increase Oxone® to 2.0 – 2.5 equivalents .
-
Raise temperature to 70°C .
-
Mechanism:[6][1][7][8][9][10] The I(V) species oxidizes the aldehyde hydrate intermediate.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor Mass Transfer | Increase stirring speed to >1000 rpm; ensure biphasic emulsion is formed. |
| Over-oxidation (to Acid) | Excess Oxone / High Temp | Strictly control Oxone equivalents (1.0 - 1.1 max) and keep temp < 25°C. |
| Catalyst Insolubility | Wrong Solvent Ratio | Ensure sufficient water is present to dissolve Oxone and the sulfonate catalyst. |
| Baeyer-Villiger Side Products | Substrate Sensitivity | Use Ethyl Acetate/Water system instead of Acetonitrile; add buffer (NaHCO3). |
References
-
Uyanik, M.; Ishihara, K. "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications, 2009 , 2086–2088. Link
-
Uyanik, M.; Daisuke, S.; Ishihara, K. "2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone." Journal of the American Chemical Society, 2009 , 131(1), 251–262. Link
-
Uyanik, M.; Ishihara, K. "Catalytic Oxidation of Alcohols to Carboxylic Acids and Ketones with 2-Iodo-5-methylbenzenesulfonic Acid and Oxone: Synthesis of 4-Bromobenzoic Acid and 4-Methoxyacetophenone." Organic Syntheses, 2012 , 89, 105–114.[2] Link
-
Yakura, T.; Konishi, T. "Hypervalent Iodine-Catalyzed Oxidation of p-Alkoxyphenols to p-Benzoquinones." Synlett, 2007 , 765–768. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A convenient catalytic oxidative 1,2-shift of arylalkenes for preparation of a-aryl ketones mediated by NaI [html.rhhz.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. behrend.psu.edu [behrend.psu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
Spectroscopic Discrimination of 2-Iodo-5-methylbenzenesulfonate and its Regioisomers: A Comparative Guide
Executive Summary
In the development of pharmaceutical intermediates, 2-Iodo-5-methylbenzenesulfonate (often utilized as a potassium salt or ester) serves as a critical electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura) and a leaving group in nucleophilic substitutions. Its performance relies heavily on regiochemical purity.
The presence of regioisomers—specifically 2-iodo-4-methylbenzenesulfonate or 4-iodo-2-methylbenzenesulfonate —drastically alters reactivity due to steric hindrance around the iodine center and electronic effects on the sulfonate group. Furthermore, alkyl sulfonate esters are known Potential Genotoxic Impurities (PGIs), requiring strict control strategies.[1]
This guide provides a definitive spectroscopic framework to distinguish the target 2-iodo-5-methyl isomer from its most likely synthetic byproducts.
Structural Context & Synthetic Origins[2]
To understand the "Alternatives" (Impurities), we must visualize the synthesis. The regioselectivity of sulfonation is governed by the directing effects of the Methyl (weak activator, ortho/para) and Iodine (deactivator, ortho/para) groups.
Comparative Isomer Landscape
| Compound | Structure Description | Origin Risk | Key Difference |
| Target: 2-Iodo-5-methyl | Sulfonate at C1, Iodine at C2, Methyl at C5. | Sulfonation of 4-iodotoluene (minor) or via Diazotization of 2-amino-5-methylbenzenesulfonic acid. | 1,2,4-substitution pattern. Iodine is ortho to Sulfonate. |
| Isomer A: 2-Iodo-4-methyl | Sulfonate at C1, Iodine at C2, Methyl at C4. | Sulfonation of 3-iodotoluene. | 1,2,4-substitution pattern. Methyl is para to Sulfonate. |
| Isomer B: 4-Iodo-2-methyl | Sulfonate at C1, Iodine at C4, Methyl at C2. | Sulfonation of 3-iodotoluene (major). | 1,2,4-substitution pattern. Iodine is para to Sulfonate. |
Visual 1: Synthetic Pathways & Isomer Generation
The following diagram illustrates how precursor selection dictates the isomeric profile.
Caption: Synthetic origin of the target molecule versus its primary regioisomer alternatives.
Methodology 1: Nuclear Magnetic Resonance (NMR)[3][4][5][6]
NMR is the "Gold Standard" for this comparison. While mass spectrometry often fails to distinguish these isomers (identical m/z), 1H NMR provides definitive proof via Spin-Spin Coupling (
Predicted 1H NMR Signature (400 MHz, DMSO-d6)
The target molecule (2-Iodo-5-methylbenzenesulfonate) possesses a 1,2,4-trisubstituted benzene ring .
-
H3 (C3-H): Located between Iodine and Methyl.
-
H4 (C4-H): Located between Methyl and H3.
-
H6 (C6-H): Located next to the Sulfonate group (Deshielded).
Comparative Data Table: Coupling Constants
| Feature | Target (2-Iodo-5-methyl) | Alternative (2-Iodo-4-methyl) | Alternative (4-Iodo-2-methyl) |
| Pattern | 1,2,4-Substituted | 1,2,4-Substituted | 1,2,4-Substituted |
| Key Coupling ( | Ortho coupling ( | Meta coupling only ( | Ortho coupling ( |
| H3 Signal | Doublet (d) . Ortho-coupled to H4. | Singlet (s) or weak doublet. Isolated by substituents. | Doublet (d) . Meta-coupled to H5. |
| H6 Signal | Singlet (s) or small doublet ( | Doublet (d) . Ortho-coupled to H5. | Doublet (d) . Ortho-coupled to H5. |
| Methyl Shift |
Critical Diagnostic: To confirm the 2-iodo-5-methyl structure, look for a strong ortho-coupling (~8 Hz) on the proton adjacent to the Iodine (H3/H4) and a meta-coupled singlet/doublet for the proton adjacent to the Sulfonate (H6).
-
If you see two doublets with large ortho-coupling (8Hz), you likely have the 4-iodo-2-methyl isomer.
Methodology 2: Infrared Spectroscopy (IR)[5][7]
While less specific than NMR, IR is excellent for rapid QC of solid samples. The differentiation relies on Out-of-Plane (OOP) C-H Bending Vibrations in the "Fingerprint Region" (600–900 cm⁻¹).
-
Target (2-Iodo-5-methyl): Two adjacent hydrogens (H3, H4) and one isolated hydrogen (H6).
-
Expected Peaks: ~810-820 cm⁻¹ (2 adjacent H) AND ~880 cm⁻¹ (1 isolated H).
-
-
Alternative (4-Iodo-2-methyl): Two adjacent hydrogens (H5, H6) and one isolated hydrogen (H3).
-
Differentiation: Difficult via IR alone, but the sulfonate S=O symmetric stretch often shifts based on the steric crowding of the ortho-methyl group in the alternative isomer.
-
Methodology 3: HPLC-UV/MS Analysis
Mass spectrometry (MS) alone is insufficient because all isomers share the exact same molecular mass and similar fragmentation patterns. Separation via High-Performance Liquid Chromatography (HPLC) is required.
Protocol: Chromatographic Separation[8][9]
Objective: Separate the target from regioisomers based on hydrophobicity differences induced by the "Ortho Effect."
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Iodine-Carbon bond absorbance).
Performance Insight:
-
Target (2-Iodo-5-methyl): The sulfonate and iodine are ortho. This creates a dipole moment distinct from the para isomer.
-
Retention Time Prediction: The 4-iodo-2-methyl isomer (Alternative) is generally more non-polar (higher retention time) because the polar sulfonate and polarizable iodine are on opposite ends of the molecule, maximizing the hydrophobic surface area of the central ring compared to the crowded ortho arrangement of the target.
Experimental Workflow: The "Decision Tree"
Use this logic flow to validate your material.
Caption: Analytical decision matrix for confirming regioisomeric purity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on NMR coupling constants and substituent effects).
-
Glowienke, S., et al. (2005). "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 23-34.
-
National Institute of Standards and Technology (NIST). "2-Iodo-5-methylbenzoic acid Infrared Spectrum" (Analogous structure data). NIST Chemistry WebBook, SRD 69.
-
Spils, J., Wirth, T., & Nachtsheim, B. J. (2023).[3] "Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation." Beilstein Journal of Organic Chemistry, 19, 27–32.[3] (Contains experimental NMR data for 2-iodo-5-methylbenzoic acid precursors).
-
Shimadzu Application News. (2017). "Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS." (Methodology for sulfonate ester analysis).
Sources
Isotopic Labeling of 2-Iodo-5-methylbenzenesulfonate for Mechanistic Studies
Executive Summary: The Strategic Value of Labeling IBS Precursors
2-Iodo-5-methylbenzenesulfonate is the water-soluble precursor to 2-Iodoxy-5-methylbenzenesulfonic acid (IBS) , a highly active hypervalent iodine(V) catalyst used for the oxidation of alcohols, oxidative rearrangements, and dehydrogenations. While the unlabeled compound is a standard reagent, isotopically labeled variants (Deuterium, 13C) are critical, yet underutilized, tools for two specific high-value applications:
-
Elucidating Catalyst Degradation: Tracing the metabolic fate of the catalyst under harsh oxidative conditions (e.g., Oxone®/Heat) to identify deiodination or desulfonation pathways.
-
Kinetic Isotope Effect (KIE) Studies: Determining if C-H abstraction from the catalyst's own methyl group is a rate-limiting degradation step, thereby guiding the design of more robust "deuterium-reinforced" catalysts.
This guide outlines the synthesis, application, and comparative performance of isotopically labeled 2-iodo-5-methylbenzenesulfonate, distinguishing it from standard alternatives like IBX (2-iodoxybenzoic acid).
Comparative Analysis: Labeled vs. Unlabeled & Alternatives
The following table compares the utility of the labeled sulfonate against the standard unlabeled form and alternative hypervalent iodine precursors.
| Feature | Unlabeled 2-Iodo-5-methylbenzenesulfonate | Deuterated Analog (d6-IBS Precursor) | 13C-Labeled Analog | 2-Iodobenzenesulfonate (No Methyl) |
| Primary Use | Standard Catalyst Precursor | Mechanistic Probe / Stability Enhancement | NMR Tracer / Quantitation | Alternative Catalyst |
| Mechanistic Insight | None (Black box) | High (Tests C-H bond stability) | Medium (Traces carbon fate) | Low (Different sterics) |
| MS Quantitation | Difficult (Matrix interference) | Excellent (Mass shift +3 to +6 Da) | Good (Mass shift +1 to +7 Da) | N/A |
| Catalytic Activity | Standard ( | Identical (unless degradation is RDS) | Identical | Generally Lower |
| Degradation Resistance | Low (Benzylic oxidation prone) | High (If benzylic H-abstraction is 1° pathway) | Low | High (No methyl group) |
Why Choose the Labeled Variant?
-
Self-Validating Stability: By replacing the benzylic hydrogens with deuterium (–CD₃), researchers can measure a Kinetic Isotope Effect (KIE) on the catalyst's decomposition. If the deuterated catalyst lasts longer, it proves that benzylic oxidation is the primary failure mode.
-
Precise Turnover Number (TON) Analysis: Using a 13C-labeled variant as an internal standard in LC-MS allows for absolute quantification of catalyst recovery without interference from reaction byproducts.
Synthesis of Isotopically Labeled 2-Iodo-5-methylbenzenesulfonate
Since labeled versions are rarely off-the-shelf, a robust de novo synthesis is required. The protocol below adapts the industrial Sandmeyer route to accommodate labeled starting materials (e.g., Toluene-d8).
Workflow Diagram: Synthesis Route
Detailed Protocol (Deuterated Variant)
Pre-requisite: Start with Toluene-d8 (CAS: 2037-26-5) to label both the ring and methyl group, or Toluene-alpha,alpha,alpha-d3 to label only the methyl group.
Step 1: Sulfonation & Nitration (Modified)
-
Note: Direct sulfonation of toluene gives mixed isomers. The industrial route often proceeds via nitration of toluene followed by reduction, or sulfonation of 2-aminotoluene.
-
Optimized Lab Scale:
-
Dissolve 2-Amino-5-methylbenzoic acid (if available labeled) OR start from Toluene-d8 .
-
From Toluene-d8: Sulfonate with chlorosulfonic acid at 0°C to yield primarily p-toluenesulfonyl chloride-d7. (Note: This route requires separation of isomers).
-
Preferred Precursor: Purchase p-Toluidine-d9 or Toluene-d8 . If starting from Toluene-d8, nitrate (HNO3/H2SO4) to get p-nitrotoluene-d7. Reduce (Fe/HCl) to p-toluidine-d7.
-
Sulfonation of Amine: Heat p-toluidine-d7 with concentrated H2SO4 (baking process) at 180°C under vacuum. The sulfonic acid group migrates to the ortho position relative to the amine.
-
Yield: ~85% of 2-Amino-5-methylbenzenesulfonic acid-d6 .
-
Step 2: Sandmeyer Iodination
-
Diazotization: Suspend 10 mmol of 2-Amino-5-methylbenzenesulfonic acid-d6 in 20 mL of 2M HCl. Cool to 0–5°C. Add NaNO2 (1.1 eq) dropwise. Stir for 30 min to form the diazonium salt.
-
Iodination: Dissolve KI (2.0 eq) in 10 mL water. Add dropwise to the cold diazonium slurry.
-
Reaction: Allow to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases.
-
Workup: Cool to 0°C. The product, 2-Iodo-5-methylbenzenesulfonic acid-d6 , often precipitates as the acid or potassium salt (if KCl is added). Filter and recrystallize from water.
Validation:
-
1H NMR: Absence of aromatic and methyl signals (for d6-variant).
-
MS (ESI-): M-H peak at m/z ~304 (vs 297 for unlabeled).
Mechanistic Application: Experimental Protocols
Experiment A: Catalyst Stability & Degradation Tracking
Objective: Determine if the benzylic methyl group is the site of oxidative degradation during catalysis.
Protocol:
-
Setup: Prepare two reaction vials.
-
Vial A: 10 mol% Unlabeled 2-Iodo-5-methylbenzenesulfonate + Oxone (1.5 eq) + Substrate (Benzyl alcohol) in Water/Acetonitrile.
-
Vial B: 10 mol% Deuterated (Methyl-d3) 2-Iodo-5-methylbenzenesulfonate + Oxone (1.5 eq) + Substrate.
-
-
Monitoring: Aliquot samples at 0, 1, 2, 4, and 8 hours.
-
Analysis: Analyze via LC-MS (ESI-). Track the abundance of the active catalyst peak ([M-H]-).
-
Interpretation:
-
If Vial B shows a significantly slower decay of the catalyst signal than Vial A, there is a Primary Kinetic Isotope Effect on the degradation pathway.
-
Experiment B: Elucidating the Active Oxidant Species
Objective: Confirm the formation of the IBS (Iodine V) species using 13C NMR shifts without interference from solvent suppression.
Protocol:
-
Label: Use [Ring-13C6]-2-Iodo-5-methylbenzenesulfonate .
-
In Situ Generation: Dissolve the labeled precursor in D2O. Add Oxone.[1]
-
NMR Observation:
-
T0 (Precursor): Distinct 13C doublets for C-I carbon (~90-100 ppm).
-
T1 (Oxidation): Appearance of a new downfield shift for the C-I(V) center (typically shifted ~20-30 ppm downfield due to hypervalency).
-
Advantage: 13C labeling allows rapid acquisition of quantitative carbon spectra to measure the ratio of I(III) to I(V) species in real-time, which is difficult with proton NMR due to line broadening.
-
Mechanistic Pathway Diagram
References
-
Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications. Link
-
Soni, S., et al. (2022). Hypervalent Iodine (V) Catalyzed Reactions.[2] Arkivoc. Link
-
Sigma-Aldrich. (n.d.). 2-Iodo-5-methylbenzenesulfonic acid dihydrate Product Sheet. Link
-
Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms.[3] Resonance. Link
-
Yatabe, H., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX). Molecules. Link
Sources
Safety Operating Guide
2-Iodo-5-methylbenzenesulfonate proper disposal procedures
Proper disposal of 2-Iodo-5-methylbenzenesulfonate (and its parent acid/derivatives) requires strict adherence to protocols for halogenated organic waste .[1] Due to the presence of the iodine atom and the sulfonate group, this compound presents specific environmental and safety risks that distinguish it from standard organic waste.
As a Senior Application Scientist, I have structured this guide to prioritize operator safety and regulatory compliance (RCRA/EPA standards).
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the physical state and chemical nature of the waste.[1] This compound is often encountered as a reagent intermediate (leaving group) or a sulfonic acid derivative.
| Property | Specification |
| Chemical Name | 2-Iodo-5-methylbenzenesulfonate (Salt/Ester) or 2-Iodo-5-methylbenzenesulfonic Acid |
| CAS Number | 139778-27-1 (Acid form); Salts vary.[1][2] |
| Primary Hazard | Corrosive (if acid), Irritant (Skin/Eye), Target Organ Toxicity (Respiratory).[1][3] |
| Waste Class | Halogenated Organic (Due to Iodine content).[1][4] |
| Reactivity | Incompatible with strong oxidizers and strong bases.[1] |
| RCRA Status | Not P or U listed, but likely D002 (Corrosive) if pH < 2.[1] |
Critical Safety Note: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol) in the main waste stream unless explicitly permitted by your facility's waste profile.[1] Halogenated waste incineration is significantly more expensive and requires different processing than non-halogenated fuels blending.[1][5]
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench.[1] You must segregate this chemical from incompatible streams immediately upon generation.[1]
The "Self-Validating" Segregation System
To ensure safety, ask these three questions before placing the waste in a container. If the answer to any is "No," STOP .
-
Is the container compatible? (Glass or HDPE; never metal for acidic sulfonates).
-
Is the stream exclusively Halogenated? (Presence of Iodine mandates this).
-
Is the pH stable? (If mixing with other aqueous wastes, ensure no exothermic acid-base reaction will occur).
Required PPE
-
Nitrile Gloves (Double gloving recommended for pure acid).[1]
-
Chemical Splash Goggles .
-
Fume Hood (All transfers must occur here to mitigate iodine/sulfonate vapor inhalation).[1]
Disposal Workflow: Decision Matrix
The following diagram outlines the logical flow for categorizing and packaging 2-Iodo-5-methylbenzenesulfonate waste.
Figure 1: Decision matrix for segregating solid vs. liquid sulfonate waste streams.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability:[1][7][8][9] Expired reagent, spill cleanup materials, or solid reaction byproducts.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if there is a risk of breakage, though glass is chemically compatible.
-
Transfer:
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or dissolved reagents.[1][11]
-
Segregation:
-
This MUST go into the Halogenated Solvent carboy (often color-coded green or red depending on facility).[1]
-
NEVER pour down the drain.[1][5][6] The iodine content makes it illegal to discharge into municipal water systems due to the formation of toxic iodinated disinfection byproducts (DBPs) downstream [1].
-
-
pH Check (If Aqueous):
-
If the waste is an aqueous solution of the sulfonic acid, check pH.[1]
-
If pH < 2, it is D002 Corrosive .[1] You may need to neutralize it to pH 5-9 before disposal if your facility requires it, OR collect it in a dedicated "Corrosive Acid" stream.[1]
-
Recommendation: Do not neutralize in the waste container.[1] Neutralize in a beaker first to manage heat, then transfer.
-
-
Secondary Containment:
-
Store the liquid waste container in a polyethylene tray to catch drips.[1]
-
Emergency Procedures (Spills)
If 2-Iodo-5-methylbenzenesulfonate is spilled during the disposal process:
-
Evacuate & Ventilate: If a large amount of dry powder is airborne, clear the area.[1]
-
PPE Upgrade: Wear a half-mask respirator with acid gas/organic vapor cartridges if outside a hood.[1]
-
Neutralization (Acid Form):
-
Cleanup:
Chemical Pathway & Stability Diagram
Understanding why we segregate: The sulfonate group is stable, but the carbon-iodine bond is susceptible to homolytic cleavage under high heat or UV, releasing iodine radicals.[1] This necessitates controlled incineration.[1]
Figure 2: Thermal decomposition pathway necessitating specific incineration scrubbing.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Halogenated Solvents: Waste Management and Disposal Guidelines. RCRA Online.[1] [Link]1]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid (Analogous Structure Safety Data). ]">https://www.fishersci.com[1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
